Methyl 5,6-Dichloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-54-0 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5,6-Dichloronicotinate
This guide provides a comprehensive overview of the synthetic pathways for Methyl 5,6-Dichloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest due to its versatile applications as a building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable precursor for a range of biologically active compounds. This guide will explore the primary synthetic routes to this important molecule, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis in a laboratory setting.
Core Synthesis Strategy: A Two-Stage Approach
The most prevalent and industrially viable approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the synthesis of the key precursor, 5,6-Dichloronicotinic acid. The second stage is the subsequent esterification of this acid to yield the final product. The choice of the starting material for the synthesis of 5,6-Dichloronicotinic acid is a critical decision, influenced by factors such as cost, availability, and environmental impact.
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Precursor: 5,6-Dichloronicotinic Acid
The synthesis of 5,6-Dichloronicotinic acid can be approached from several starting materials. The selection of a particular route is often a balance between reagent cost, reaction efficiency, and waste management.
Pathway A: From 3-Picoline
A common industrial method involves the chlorination and subsequent oxidation of 3-picoline (3-methylpyridine)[1]. This multi-step process, while utilizing a readily available starting material, requires careful control of reaction conditions to achieve high selectivity and yield.
Reaction Scheme:
Mechanistic Insights: The initial chlorination of 3-picoline is a challenging electrophilic substitution on a deactivated pyridine ring. The reaction typically requires harsh conditions and catalysts. The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate or nitric acid[1].
Pathway B: From 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)
An alternative route utilizes industrial byproducts, specifically the short-distillation residue of 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC)[2]. This approach is economically attractive as it repurposes a waste stream. The core of this method is the hydrolysis of the trichloromethyl group to a carboxylic acid.
Reaction Scheme:
Mechanistic Insights: The hydrolysis of the trichloromethyl group proceeds via a nucleophilic substitution mechanism, typically under acidic or basic conditions. The reaction involves the sequential replacement of chlorine atoms with hydroxyl groups, followed by tautomerization to the carboxylic acid. A patent describes a process involving catalytic cracking and vacuum distillation of DCTC residue followed by aqueous workup to isolate the desired acid[2].
Pathway C: From 6-Hydroxynicotinic Acid
A laboratory-scale synthesis can be achieved starting from 6-Hydroxynicotinic acid[3]. This method involves the direct chlorination of the pyridine ring.
Reaction Scheme:
Mechanistic Insights: The hydroxyl group at the 6-position activates the pyridine ring towards electrophilic substitution. The reaction with a chlorinating agent, such as chlorine gas or phosphorus oxychloride, leads to the introduction of chlorine atoms at the 5 and 6 positions[3].
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| 3-Picoline | Chlorination & Oxidation | Readily available, cost-effective | Harsh reaction conditions, potential for multiple byproducts |
| DCTC Residue | Hydrolysis | Utilizes industrial waste, cost-effective | Requires specialized starting material, purification challenges |
| 6-Hydroxynicotinic Acid | Chlorination | Milder conditions, good for lab scale | More expensive starting material |
Table 1: Comparison of synthetic pathways to 5,6-Dichloronicotinic Acid.
Part 2: The Final Step: Fischer Esterification
The conversion of 5,6-Dichloronicotinic acid to its methyl ester is most commonly and efficiently achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.
Figure 2: Workflow for the Fischer Esterification of 5,6-Dichloronicotinic Acid.
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution[4][5][6][7][8]. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed[5][7].
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of 5,6-Dichloronicotinic Acid from Ethyl 5,6-Dichloronicotinate (Hydrolysis)
This protocol describes the hydrolysis of the corresponding ethyl ester to yield 5,6-Dichloronicotinic acid[9].
Materials and Reagents:
-
Ethyl 5,6-dichloronicotinate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of THF, MeOH, and water (50 mL, 4:1:1 v/v/v).
-
Add 2N aqueous sodium hydroxide solution (6.75 mL, 13.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution with 2N hydrochloric acid to a pH of approximately 2.
-
Extract the acidified mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 5,6-dichloronicotinic acid as a white solid.
Expected Yield: Approximately 91%[9].
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol details the esterification of 5,6-Dichloronicotinic acid using methanol and an acid catalyst.
Materials and Reagents:
-
5,6-Dichloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure using Sulfuric Acid:
-
Dissolve 5,6-Dichloronicotinic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Procedure using Thionyl Chloride:
-
Suspend 5,6-Dichloronicotinic acid in methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Characterization Data
5,6-Dichloronicotinic Acid:
-
Molecular Formula: C₆H₃Cl₂NO₂
-
Molecular Weight: 192.00 g/mol [10]
-
Appearance: White to beige powder[9]
-
Melting Point: 164-168 °C[9]
This compound:
-
Molecular Formula: C₇H₅Cl₂NO₂
-
Molecular Weight: 206.02 g/mol [11]
-
Appearance: White solid
-
IUPAC Name: methyl 5,6-dichloropyridine-3-carboxylate[11]
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the identity and purity of the synthesized compounds. While specific spectra are not provided in the search results, typical chemical shifts and fragmentation patterns can be predicted based on the structures.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the Fischer esterification of 5,6-Dichloronicotinic acid being the most direct and efficient final step. The choice of the synthetic route for the precursor acid is a critical consideration, with industrial processes often favoring cost-effective starting materials like 3-picoline or DCTC residue. For laboratory-scale synthesis, starting from 6-hydroxynicotinic acid offers a viable alternative.
Future research in this area may focus on the development of more environmentally friendly and catalytic methods for the synthesis of the 5,6-Dichloronicotinic acid precursor, potentially reducing the use of harsh reagents and improving the overall atom economy of the process.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 5,6-Dichloronicotinate: Properties, Synthesis, and Applications
Introduction
Methyl 5,6-Dichloronicotinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry. As a trifunctional molecule, it incorporates a nucleophilic pyridine nitrogen, two electrophilic carbon centers on the pyridine ring activated by chlorine leaving groups, and an ester moiety susceptible to transformation. This unique combination of functional groups makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, reactivity, and applications, offering a technical resource for researchers and development professionals.
Chemical Identity and Core Properties
The fundamental characteristics of this compound are summarized below, providing essential data for its identification and use in a laboratory setting.
Molecular Structure and Physicochemical Data
The structure features a pyridine ring substituted at positions 5 and 6 with chlorine atoms and a methyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group significantly influences the electron density of the pyridine ring, dictating its reactivity.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 5,6-dichloropyridine-3-carboxylate | [3] |
| CAS Number | 56055-54-0 | [3][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |
| Molecular Weight | 206.02 g/mol | [3][] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 42 - 44 °C (for related isomer) | |
| Boiling Point | 204 °C (for related isomer) |
Spectroscopic Profile
Spectroscopic analysis is critical for the verification of the structure and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, in addition to a singlet in the upfield region (~3.9 ppm) for the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals: one for the methyl group, one for the carbonyl carbon of the ester, and five for the carbons of the dichloropyridine ring.
-
Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragments observed include m/z values of 174 and 127.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=O stretching of the ester group (around 1730 cm⁻¹), C=N and C=C stretching of the aromatic ring, and C-Cl stretching.
Synthesis and Manufacturing
The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding carboxylic acid. This pathway is favored for its high yield and straightforward execution.
Primary Synthetic Pathway: Fischer Esterification
The synthesis involves the acid-catalyzed reaction of 5,6-Dichloronicotinic acid with methanol. Methanol serves as both the reactant and the solvent, while a strong acid, typically sulfuric acid, acts as the catalyst to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by methanol.
Experimental Protocol
The following protocol is a representative example of the Fischer esterification process.[6]
-
Reaction Setup: To a solution of 5,6-dichloronicotinic acid (e.g., 26 mmol) in methanol (50 mL), add concentrated sulfuric acid (4.45 mL) dropwise.
-
Causality: Sulfuric acid acts as a catalyst, protonating the carbonyl group of the carboxylic acid to increase its electrophilicity, which is essential for the nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. The extended reflux time ensures the reaction proceeds to completion, maximizing the yield.
-
-
Neutralization: Cool the mixture to approximately 4°C in an ice bath. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Causality: Neutralization is critical to quench the reaction and to allow for effective extraction of the organic ester into a non-polar solvent. Bicarbonate is a weak base that safely neutralizes the strong acid catalyst.
-
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the resulting aqueous layer with ethyl acetate.
-
Causality: The methyl ester product is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for its selective separation.
-
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product as a white solid.[6]
-
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and its melting point should be compared to literature values.
-
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its multiple reactive sites. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the ester group can undergo hydrolysis, amidation, or reduction.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the 6-position, are activated towards substitution by various nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility in building more complex heterocyclic systems.
-
Ester Transformations: The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic or acidic conditions. It can also be converted to amides by reacting with amines, often at elevated temperatures, or reduced to the corresponding alcohol.
Applications in Research and Development
The primary value of this compound lies in its role as a precursor for higher-value molecules in several key industries.
-
Pharmaceuticals: It is a building block in the synthesis of various biologically active compounds. Its derivatives are explored for applications including anti-inflammatory, anti-cancer, and analgesic agents.[1][2][7]
-
Agrochemicals: The dichloropyridine scaffold is integral to many modern pesticides. This compound serves as an intermediate for creating novel herbicides and insecticides, contributing to crop protection solutions.[1][2]
-
Material Science: Dichlorinated heterocyclic compounds can be incorporated into polymers to enhance thermal stability and flame retardant properties, making them useful in the development of advanced materials.[1]
Safety, Handling, and Storage
Due to its hazardous nature, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
The compound is classified with the following GHS hazard statements:[3][8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Avoid contact with skin, eyes, and clothing.
-
PPE: Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a pivotal chemical intermediate whose structural features provide a robust platform for synthetic innovation. Its well-defined reactivity allows for the strategic construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials, ensuring both efficiency and safety in research and manufacturing endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Methyl 2,6-dichloronicotinate (65515-28-8) for sale [vulcanchem.com]
- 8. chemscene.com [chemscene.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5,6-Dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5,6-Dichloronicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is designed to serve as an in-depth resource, offering not just raw data, but also expert interpretation and practical experimental insights to aid in the structural elucidation and quality control of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₅Cl₂NO₂) is a pyridine derivative characterized by the presence of two chlorine atoms and a methyl ester group on the pyridine ring.[1] The strategic placement of these functional groups significantly influences the molecule's electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, purity, and for predicting its reactivity in synthetic pathways.
This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Each section will provide predicted data, a detailed interpretation grounded in established spectroscopic principles, and a robust experimental protocol for data acquisition.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be simple, displaying signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic system.[3][4]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.85 | d | ~2.5 | 1H | H-2 |
| ~8.20 | d | ~2.5 | 1H | H-4 |
| ~3.95 | s | - | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The proton at the 2-position (H-2) is anticipated to be the most downfield-shifted due to its proximity to the electron-withdrawing nitrogen atom and the ester group. The proton at the 4-position (H-4) will also be downfield, influenced by the adjacent nitrogen and chlorine atoms. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a four-bond (meta) coupling in a pyridine ring.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.95 ppm. This chemical shift is typical for methyl esters and is relatively shielded compared to the aromatic protons.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[5][6][7] For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly affected by the electronegativity of the attached atoms (Cl, N, O).[5][8]
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C=O | Carbonyl carbon of the ester group, typically in this downfield region. |
| ~152.0 | C-6 | Carbon attached to both a chlorine and the nitrogen atom, highly deshielded. |
| ~149.5 | C-2 | Carbon adjacent to the nitrogen, deshielded. |
| ~138.0 | C-4 | Aromatic carbon deshielded by the adjacent nitrogen and chlorine. |
| ~133.0 | C-5 | Carbon attached to a chlorine atom. |
| ~125.0 | C-3 | Carbon bearing the ester group. |
| ~53.0 | -OCH₃ | Methyl carbon of the ester group. |
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected at the most downfield position due to its sp² hybridization and bonding to two electronegative oxygen atoms.
-
Aromatic Carbons: The carbons of the pyridine ring resonate in the aromatic region. The carbons directly attached to electronegative atoms (C-6, C-2, C-5) are shifted significantly downfield. C-6, being adjacent to both nitrogen and chlorine, is predicted to be the most deshielded of the ring carbons.
-
Methyl Carbon (-OCH₃): The sp³ hybridized methyl carbon appears at the most upfield position, consistent with typical values for methyl esters.
Experimental Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9][10][11] The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-Cl bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~850-750 | Strong | C-Cl stretch |
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹, which is characteristic of the carbonyl stretch of an unsaturated ester.[12]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to medium intensity bands in the 1600-1470 cm⁻¹ region. The aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.
-
C-O Stretch: A strong band, or a set of bands, between 1300 cm⁻¹ and 1100 cm⁻¹ is indicative of the C-O stretching vibrations of the ester group.
-
C-Cl Stretch: The presence of chlorine atoms will be confirmed by strong absorptions in the lower wavenumber region (850-750 cm⁻¹), corresponding to C-Cl stretching vibrations.
Experimental Protocol for IR Data Acquisition (ATR)
Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.[13][14] For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 205/207/209 | High | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio) |
| 174/176/178 | Medium | [M - OCH₃]⁺ |
| 146/148/150 | Medium | [M - COOCH₃]⁺ |
| 111/113 | Low | [C₄H₂ClN]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster at m/z 205, 207, and 209, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl₂ , ³⁵Cl³⁷Cl, ³⁷Cl₂). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
-
Key Fragmentation Pathways:
-
Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion at m/z 174/176/178.[15] This is often a significant peak in the spectrum.
-
Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the pyridine ring and the ester group can result in the loss of the carbomethoxy radical, giving a fragment at m/z 146/148/150.
-
Further Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller fragments, such as the one observed at m/z 111/113.
-
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for scientific integrity and the advancement of research and development in the chemical and pharmaceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. CASPRE [caspre.ca]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. PROSPRE [prospre.ca]
- 11. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Methyl 5,6-dichloronicotinate (CAS: 56055-54-0) for Advanced Research & Development
This guide provides an in-depth technical overview of Methyl 5,6-dichloronicotinate, a pivotal chemical intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. We will move beyond simple data recitation to explore the causal relationships behind its properties, applications, and safe handling protocols, offering field-proven insights for its practical application.
Core Identity and Physicochemical Profile
This compound (CAS: 56055-54-0) is a dichlorinated pyridine derivative. Its structure, featuring an ester functional group and two chlorine atoms on the pyridine ring, imparts significant reactivity, making it a valuable building block in complex organic synthesis.[1]
Key Physicochemical Data
The compound's physical and chemical properties dictate its handling, storage, and reaction conditions. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Significance in Application |
| Synonyms | Methyl 5,6-dichloropyridine-3-carboxylate | Naming conventions are critical for literature and database searches. |
| Molecular Formula | C₇H₅Cl₂NO₂ | Defines the elemental composition and is the basis for molecular weight.[1][] |
| Molecular Weight | 206.03 g/mol | Essential for stoichiometric calculations in reaction planning.[1][] |
| Appearance | White to light yellow solid | A visual check for purity; deviations may indicate degradation or impurities.[1] |
| Melting Point | 63-65 °C | A narrow melting range is a key indicator of high purity.[3][4] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted) | Suggests low volatility at room temperature, simplifying handling.[3][4] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | Useful for volume-to-mass conversions in process scale-up.[3][4] |
| Purity | ≥ 95% (HPLC) | Standard purity for a research-grade chemical intermediate.[1] |
Solubility and Storage: A Rationale
The recommended storage condition is at 2-8 °C under an inert atmosphere (e.g., argon).[5] This is not merely a suggestion but a protocol rooted in chemical stability. The ester group is susceptible to hydrolysis, especially in the presence of moisture and acid/base catalysts. Refrigeration slows this and other potential degradation pathways. The inert atmosphere is critical to prevent slow oxidation over long-term storage.
When selecting a solvent for reactions, its dichloropyridine structure suggests good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. However, protic solvents like methanol or ethanol should be used with caution, as they can participate in transesterification reactions, especially at elevated temperatures or in the presence of a catalyst.
Role in Synthesis: A Versatile Intermediate
The true value of this compound lies in its utility as a synthetic intermediate. The two chlorine atoms are reactive sites, primarily for nucleophilic aromatic substitution reactions, which is a cornerstone of its application.
It serves as a key building block in the development of:
-
Pharmaceuticals: It is particularly noted for its use in creating novel antibacterial agents.[1] The pyridine core is a common scaffold in medicinal chemistry.
-
Agrochemicals: The compound is a precursor for various pesticides and herbicides, contributing to crop protection solutions.[1]
-
Material Science: Its structure can be incorporated into specialty polymers and coatings to enhance properties like thermal stability or fire resistance.[1]
The diagram below illustrates the logical flow of its application from a core chemical to a final product.
Caption: Synthetic utility workflow of this compound.
Analytical Quality Control Protocol
Ensuring the purity of a starting material is a self-validating step that prevents the costly failure of downstream reactions. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Step-by-Step HPLC Purity Assessment
This protocol is a representative method and may require optimization based on the specific instrumentation available.
-
Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Rationale: Acetonitrile is a common, UV-transparent solvent that is compatible with reversed-phase chromatography.
-
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Rationale: The C18 stationary phase provides good retention for moderately polar aromatic compounds.
-
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Rationale: Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.
-
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~275 nm (A preliminary UV scan is recommended to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The retention time of the sample should match that of the standard.
Hazard Assessment and Safe Handling
This compound presents moderate hazards that require diligent safety protocols. The Globally Harmonized System (GHS) classifications provide a clear summary of the risks.[6]
GHS Hazard Profile
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
Risk Assessment and Mitigation Workflow
Effective laboratory safety is a logical process of identifying risks and implementing controls.
Caption: Logical workflow for mitigating chemical handling risks.
Mandatory Handling and Emergency Protocols
Adherence to these protocols is non-negotiable for ensuring personnel safety.
-
Engineering Controls: Always handle this compound powder in a certified chemical fume hood to mitigate inhalation risk (H335).[5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5]
-
In case of Exposure:
-
Eyes (H319): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.
-
Skin (H315): Wash with plenty of water.[5] If irritation persists, seek medical attention.
-
Inhalation (H335): Remove the person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.
-
Ingestion (H302): Rinse mouth.[5] Call a poison center or doctor immediately.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.
-
Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[7] During combustion, toxic fumes may form, including nitrogen oxides, carbon oxides, and hydrogen chloride.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 3. 56055-54-0 | CAS DataBase [m.chemicalbook.com]
- 4. This compound CAS#: 56055-54-0 [m.chemicalbook.com]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. This compound | 56055-54-0 [sigmaaldrich.com]
- 7. file.chemscene.com [file.chemscene.com]
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Methyl 5,6-Dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-dichloronicotinate is a pivotal building block in medicinal chemistry and materials science, prized for its versatile pyridine core. The presence of two distinct chlorine atoms at the C5 and C6 positions presents a unique synthetic challenge and opportunity: understanding and controlling their differential reactivity. This guide provides a comprehensive analysis of the electronic and steric factors governing the regioselective functionalization of this scaffold. We will explore the dominant reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. This compound (CAS 56055-54-0) serves as a highly functionalized and versatile starting material for the synthesis of complex pyridine derivatives.[][2][3] Its utility stems from the two chlorine atoms, which act as competent leaving groups for a variety of transformations.
However, the key to unlocking the full synthetic potential of this molecule lies in understanding the nuanced differences in reactivity between the C5-Cl and C6-Cl bonds. The electronic asymmetry of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing ester group, dictates which chlorine is more susceptible to a given reaction type. This guide will dissect these controlling factors to provide a predictive framework for its reactivity.
The Electronic Landscape: Why C6 is the More Reactive Center for SNAr
The reactivity of dichloropyridines in Nucleophilic Aromatic Substitution (SNAr) is primarily governed by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[4][5] In the case of this compound, the pyridine nitrogen atom exerts a powerful electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.
This inherent electronic pull makes the entire ring system electron-deficient and thus primed for attack by nucleophiles. The critical factor determining the regioselectivity is the ability of the ring to stabilize the negative charge that develops during the formation of the Meisenheimer intermediate.
-
Attack at C6: When a nucleophile attacks the C6 position, the resulting negative charge can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance. This provides a significant stabilizing effect.
-
Attack at C5: Conversely, an attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.
This difference in intermediate stability makes the C6 position significantly more electrophilic and susceptible to nucleophilic attack than the C5 position. The electron-withdrawing methyl ester at C3 further activates the ring towards nucleophilic attack in general but does not override the powerful directing effect of the ring nitrogen.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr) at C6
The preferential substitution of the C6 chlorine is the most common and predictable reaction of this compound. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to selectively displace the C6 chlorine, leaving the C5 chlorine intact for subsequent transformations.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. This is typically the rate-determining step.[4][6]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
References
An In-depth Technical Guide to the Biological Mechanism of Action of Methyl 5,6-Dichloronicotinate
This guide provides a comprehensive technical overview of the putative mechanisms of action of Methyl 5,6-Dichloronicotinate in biological systems. Drawing upon established research on nicotinic acid and its derivatives, this document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.
Introduction to this compound: A Profile
This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its chemical structure, characterized by a pyridine ring with chlorine substituents at the 5 and 6 positions and a methyl ester at the 3 position, suggests a high potential for biological activity. While direct and extensive research on this compound is limited, the well-documented pharmacology of nicotinic acid and its analogs provides a strong foundation for predicting its mechanism of action.
Nicotinic acid derivatives have garnered significant attention for their diverse therapeutic applications, including roles as anti-inflammatory, analgesic, and lipid-lowering agents.[1][2] The presence of chlorine atoms in this compound is likely to modulate its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced or novel biological effects compared to its parent compound.
Postulated Mechanisms of Action
Based on the known biological activities of structurally related nicotinic acid derivatives, two primary mechanisms of action are proposed for this compound: enzyme inhibition and receptor-mediated signaling.
Enzyme Inhibition
Nicotinic acid and its derivatives have been demonstrated to inhibit a range of enzymes critical in various physiological and pathological processes.
-
Cyclooxygenase (COX) Inhibition: Several nicotinic acid derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The dichlorinated structure of this compound may confer selectivity for the COX-2 isoenzyme, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
α-Amylase and α-Glucosidase Inhibition: Recent studies have highlighted the role of nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase.[4][5] These enzymes are involved in carbohydrate digestion, and their inhibition can help regulate postprandial blood glucose levels. This suggests a potential application for this compound in the management of type 2 diabetes. The noncompetitive nature of this inhibition implies that the compound binds to an allosteric site on the enzyme, rather than the active site, altering its conformation and reducing its catalytic efficiency.[4][5]
-
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition: Nicotinic acid is known to directly inhibit DGAT2, a key enzyme in the synthesis of triglycerides.[6] By inhibiting this enzyme, nicotinic acid contributes to the reduction of plasma triglyceride levels. It is plausible that this compound shares this inhibitory activity, suggesting its potential use in treating dyslipidemia.
Receptor-Mediated Signaling
The discovery of a specific receptor for nicotinic acid has provided significant insight into its pharmacological effects.
-
GPR109A Receptor Agonism: Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as HM74A).[1] This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis, contributing to the lipid-lowering effects of nicotinic acid. In immune cells, GPR109A activation can modulate inflammatory responses. The structural similarity of this compound to nicotinic acid suggests it may also act as a GPR109A agonist, thereby influencing lipid metabolism and inflammation.
The proposed signaling pathway for GPR109A activation is illustrated below:
Caption: Proposed GPR109A signaling pathway for this compound.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity and kinetics of this compound against target enzymes.
Protocol: COX-1/COX-2 Inhibition Assay [7]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercial enzyme immunoassay (EIA) kit for ovine COX-1 and COX-2.
-
Prepare assay buffer, arachidonic acid (substrate), and colorimetric substrate as per the kit instructions.
-
Use celecoxib and indomethacin as positive controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add serial dilutions of this compound or control compounds to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction and develop the color according to the kit protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Cell-Based Signaling Assays
Objective: To investigate the effect of this compound on GPR109A receptor signaling.
Protocol: cAMP Measurement Assay
-
Cell Culture:
-
Culture a cell line endogenously or recombinantly expressing GPR109A (e.g., CHO-K1 cells stably expressing human GPR109A).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
The general workflow for these experimental protocols is outlined below:
Caption: A generalized workflow for investigating the mechanism of action.
Summary of Potential Biological Effects and Quantitative Data
While specific quantitative data for this compound is not yet available in the public domain, the table below summarizes the expected biological effects and the type of quantitative data that should be generated through the proposed experimental protocols.
| Proposed Mechanism | Biological Effect | Key Quantitative Parameter | Reference Compounds |
| COX-2 Inhibition | Anti-inflammatory, Analgesic | IC50 (nM or µM), Selectivity Index | Celecoxib, Diclofenac, Indomethacin |
| α-Amylase/α-Glucosidase Inhibition | Anti-hyperglycemic | IC50 (µM) | Acarbose |
| DGAT2 Inhibition | Triglyceride Lowering | IC50 (µM) | Niacin |
| GPR109A Agonism | Lipid-lowering, Anti-inflammatory | EC50 (nM or µM) | Nicotinic Acid |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on nicotinic acid and its derivatives, it is hypothesized that this compound may exert its biological effects through the inhibition of key enzymes such as COX-2, α-amylase/α-glucosidase, and DGAT2, as well as through the activation of the GPR109A receptor.
Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for understanding its full therapeutic potential and for guiding its development as a clinical candidate for inflammatory diseases, metabolic disorders, or other conditions.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Strategic Synthesis and Enduring Relevance of Methyl 5,6-Dichloronicotinate: A Technical Guide for Chemical Innovators
For the discerning researcher in drug development and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic intermediates, Methyl 5,6-Dichloronicotinate has emerged as a cornerstone scaffold, prized for its predictable reactivity and versatile potential. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and critical applications, offering field-proven insights for scientists and professionals in the chemical and pharmaceutical industries.
A Historical Perspective: The Rise of Chlorinated Pyridines
The journey to understanding the significance of this compound is rooted in the broader history of pyridine chemistry. Pyridine and its derivatives have long been recognized for their presence in natural products and their wide-ranging applications in medicine and agriculture. The introduction of halogen substituents onto the pyridine ring, a key feature of the title compound, marked a significant step forward in medicinal chemistry, offering a powerful tool to modulate the electronic properties and metabolic stability of molecules.
While a singular "discovery" paper for this compound is not readily apparent in early literature, its emergence is intrinsically linked to the growing interest in chlorinated nicotinic acid derivatives as versatile intermediates. The strategic placement of chlorine atoms at the 5 and 6 positions of the pyridine ring creates a unique reactivity profile, making it a valuable precursor for a variety of more complex molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application.
| Property | Value |
| CAS Number | 56055-54-0[1] |
| Molecular Formula | C₇H₅Cl₂NO₂[1] |
| Molecular Weight | 206.02 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not consistently reported, varies with purity |
| Boiling Point | 85°C at 0.01 mmHg[2] |
| Solubility | Soluble in methanol and other common organic solvents[2] |
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive spectral data is best obtained from a certificate of analysis for a specific batch, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Synthesis of a Key Intermediate: A Tale of Two Pathways
The preparation of this compound is most commonly achieved through the esterification of its carboxylic acid precursor, 5,6-Dichloronicotinic acid. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. Two primary, industrially relevant methods are detailed below.
Pathway A: Fischer-Speier Esterification
This classical and widely adopted method involves the acid-catalyzed reaction of 5,6-Dichloronicotinic acid with methanol. The elegance of this approach lies in its simplicity and the use of readily available and cost-effective reagents.
Causality Behind Experimental Choices:
-
Excess Methanol: Methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle.
-
Acid Catalyst (Sulfuric Acid): Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux accelerates the reaction rate, allowing for the completion of the esterification within a reasonable timeframe.
-
Neutralization and Extraction: The workup procedure involving neutralization with a base (e.g., sodium bicarbonate) is crucial to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the desired ester from the aqueous phase.
Experimental Protocol: Fischer-Speier Esterification
-
To a solution of 5,6-Dichloronicotinic acid (1.0 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while maintaining the temperature below 20°C.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Pathway B: Thionyl Chloride Mediated Esterification
For instances where the Fischer-Speier esterification is sluggish or undesirable due to the strongly acidic conditions, the use of thionyl chloride offers a highly effective alternative. This method proceeds via the formation of a more reactive acyl chloride intermediate.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. This intermediate readily reacts with methanol, even at lower temperatures, to form the ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
-
Control of Temperature: The initial reaction with thionyl chloride is often performed at or below room temperature to control the exothermic reaction and minimize potential side reactions. The subsequent reaction with methanol is also typically carried out at a controlled temperature.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the sensitive acyl chloride intermediate by atmospheric moisture.
Experimental Protocol: Thionyl Chloride Mediated Esterification
-
Suspend 5,6-Dichloronicotinic acid (1.0 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to a gentle reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and carefully add methanol (1.5-2.0 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed.
The Strategic Role of this compound in Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The two chlorine atoms on the pyridine ring, along with the methyl ester functionality, provide multiple handles for chemical modification.
A Key Intermediate in Agrochemicals and Pharmaceuticals
The dichlorinated pyridine core of this compound is a common motif in a variety of agrochemicals, including herbicides and insecticides.[2] The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can tune the biological activity of the final product.
In the pharmaceutical arena, this intermediate is instrumental in the synthesis of a range of therapeutic agents.[3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound allows for the construction of molecules that can interact with a variety of biological targets. While specific, publicly disclosed drug synthesis pathways often remain proprietary, the recurring appearance of this and structurally similar dichloronicotinates in the patent literature underscores their importance in drug discovery programs.
Future Outlook and Conclusion
This compound, while perhaps not a household name, is a workhorse of the chemical synthesis industry. Its straightforward and scalable synthesis, combined with its versatile reactivity, ensures its continued relevance in both academic research and industrial applications. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic importance of well-characterized and readily accessible building blocks like this compound will only increase. For the modern chemical innovator, a deep understanding of the history, synthesis, and application of such key intermediates is not just beneficial—it is essential for driving progress and achieving success in the competitive landscape of drug discovery and development.
References
A Theoretical and Computational Guide to the Electronic Structure of Methyl 5,6-Dichloronicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-dichloronicotinate is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity, intermolecular interaction potential, and ultimate utility in drug design are fundamentally governed by its electronic structure. This technical guide provides a comprehensive theoretical framework for elucidating the electronic properties of this compound using first-principles computational methods. We detail the application of Density Functional Theory (DFT) to determine the molecule's optimized geometry, analyze its frontier molecular orbitals (HOMO-LUMO), map its electrostatic potential to predict reactive sites, and calculate key quantum chemical descriptors. By explaining the causality behind the choice of computational protocols, this guide serves as a foundational resource for in-silico investigations, enabling researchers to predict and understand the molecule's behavior, thereby accelerating the design of novel, high-efficacy compounds.
Introduction: The Significance of a Substituted Nicotinate
This compound belongs to the family of nicotinic acid esters, which are derivatives of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound—featuring two electronegative chlorine atoms and a methyl ester group—creates a unique electronic landscape that dictates its role as a chemical intermediate.
Understanding this electronic landscape is paramount. Key questions for a drug development professional might include:
-
Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack?
-
How does the molecule's electron distribution influence its ability to form hydrogen bonds or other non-covalent interactions with a biological target?[3][4]
-
What is the molecule's intrinsic reactivity and stability?
Theoretical and computational chemistry offers a powerful, efficient, and cost-effective avenue to answer these questions.[5] By modeling the molecule from first principles, we can gain profound insights that complement and guide experimental work. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely-used quantum chemical method that provides an excellent balance of accuracy and computational cost for organic molecules of this nature.[5][6]
Foundational Theory: A Quantum Mechanical Perspective
The electronic structure of a molecule is described by the distribution of its electrons in a set of molecular orbitals (MOs), each with a specific energy level. Two of the most important of these are the Frontier Molecular Orbitals :
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. Molecules with high-energy HOMOs are effective electron donors. The shape and location of the HOMO can indicate the site of electrophilic attack.[7][8]
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. Molecules with low-energy LUMOs are effective electron acceptors. The location of the LUMO often points to the site of nucleophilic attack.[9]
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, while a large gap implies greater stability.[2][10]
Computational Methodology: A Validated Protocol
The following protocol outlines the standard and validated workflow for investigating the electronic structure of this compound using DFT.
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Geometric Optimization:
-
Objective: To find the lowest energy, most stable conformation of the molecule.
-
Method: Density Functional Theory (DFT) is employed.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. Causality: B3LYP is a workhorse in computational organic chemistry, renowned for providing a reliable balance between accuracy for molecular geometries and energies and manageable computational expense.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is chosen. Causality: This is a flexible, split-valence basis set. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the spatial extent of electron density, particularly for systems with lone pairs or potential for weak interactions. The '(d,p)' polarization functions allow for non-spherical electron distribution, essential for accurately modeling the geometry around the chlorine, nitrogen, and oxygen atoms.[5][12]
-
Software: This calculation can be performed using standard quantum chemistry packages like Gaussian, ORCA, or Spartan.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Procedure: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[5] This step ensures the geometric parameters are sound.
-
-
Electronic Property Calculation:
-
Objective: To compute the core electronic structure properties from the validated geometry.
-
Procedure: A single-point energy calculation is performed. From this, the following are extracted:
-
Energies of the HOMO and LUMO.
-
The full molecular orbital table.
-
The electron density surface.
-
Atomic charges (e.g., using Natural Bond Orbital (NBO) analysis).[13]
-
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and predict reactive sites.
-
Procedure: The MEP is calculated and mapped onto the van der Waals surface (electron isodensity surface) of the molecule.[14] This creates a color-coded map where different colors represent different electrostatic potential values.
-
The entire computational process can be visualized with the following workflow diagram:
Predicted Electronic Properties and Interpretation
Based on calculations performed on analogous dichloropyridine and nicotinate systems, we can predict the key electronic features of this compound.[1][2][5]
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the chlorine atoms. The LUMO will likely be a π*-antibonding orbital, also delocalized over the aromatic system, with significant contributions from the carbon atoms of the ring and the carbonyl carbon of the ester group.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -7.0 to -7.5 | Represents the ionization potential; indicates the molecule's capacity to donate electrons. |
| LUMO Energy | ~ -1.5 to -2.0 | Represents the electron affinity; indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | A relatively large gap suggests high kinetic stability and lower chemical reactivity.[2] |
Molecular Electrostatic Potential (MEP) Map
The MEP map is an invaluable tool for visualizing reactivity.[3][14][15] It provides a simple, color-coded guide to the charge distribution:
-
Deep Red: Regions of most negative electrostatic potential. These are electron-rich areas, prone to electrophilic attack and ideal for hydrogen bond accepting.
-
Deep Blue: Regions of most positive electrostatic potential. These are electron-deficient areas, prone to nucleophilic attack.
For this compound, the MEP map is predicted to show:
-
Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the methyl ester group due to their lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors.
-
Positive Potential (Blue): Located around the hydrogen atoms and, to a lesser extent, the carbon atoms attached to the electronegative chlorine and oxygen atoms. The C-Cl regions may also be susceptible to nucleophilic attack.
The relationship between these calculated properties and the molecule's reactivity can be visualized as follows:
Global Reactivity Descriptors
From the HOMO and LUMO energies, several useful quantum chemical descriptors can be calculated to quantify the molecule's reactivity.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | ~ 7.0 - 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.5 - 2.0 | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.5 - 3.0 | Measures resistance to change in electron distribution; higher value = more stable.[12] |
| Electronegativity (χ) | χ = (I + A) / 2 | ~ 4.25 - 4.75 | The power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.0 - 4.3 | A global index of electrophilic character. |
Implications for Drug Development
A thorough understanding of this compound's electronic structure provides actionable intelligence for medicinal chemists:
-
Synthesis Strategy: The MEP map and frontier orbital analysis identify the most likely sites for chemical modification. For instance, the electron-deficient regions are prime targets for nucleophilic substitution reactions, a common strategy for building more complex molecules.[9]
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic contribution of the dichloro-nicotinate core, researchers can make more informed decisions when designing analogues. Modifying substituents to tune the HOMO/LUMO levels or alter the MEP can systematically modulate a compound's binding affinity and biological activity.
-
Target Interaction Modeling: The MEP provides a roadmap for how the molecule will interact with a protein binding pocket. The negative potential regions around the nitrogen and oxygen atoms are primary candidates for forming critical hydrogen bonds with amino acid residues like arginine, lysine, or serine, anchoring the molecule in its binding site.[3][4]
Conclusion
Theoretical and computational studies provide an indispensable lens through which to view the molecular world. For this compound, DFT calculations offer a detailed and predictive model of its electronic structure. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors collectively paints a comprehensive picture of its stability, reactivity, and potential for intermolecular interactions. This in-silico approach empowers researchers in drug development and materials science to move beyond trial-and-error, enabling a more rational, targeted, and efficient design of next-generation molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Illuminating a Privileged Scaffold: A Technical Guide to the Research Potential of Methyl 5,6-Dichloronicotinate
Abstract: In the landscape of modern medicinal and agrochemical research, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel bioactive agents. Methyl 5,6-dichloronicotinate, a halogenated pyridine derivative, presents itself as a highly versatile yet underexplored building block. The unique electronic and steric properties conferred by its dichlorinated pyridine core and reactive ester moiety offer a rich playground for synthetic diversification and the rational design of next-generation therapeutics and crop protection agents. This in-depth technical guide moves beyond a simple recitation of properties to provide a forward-looking roadmap for researchers, scientists, and drug development professionals. We will dissect promising, data-driven avenues for investigation, complete with detailed experimental protocols and the strategic rationale underpinning these exploratory pathways. This document is designed to serve as a catalyst for innovation, empowering researchers to unlock the full potential of this privileged scaffold.
Foundational Chemistry and Strategic Importance of this compound
This compound is a crystalline solid with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol .[1] Its structure is characterized by a pyridine ring substituted with chlorine atoms at the 5- and 6-positions and a methyl ester at the 3-position. This specific arrangement of functional groups provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
The strategic importance of this scaffold lies in several key features:
-
Orthogonal Reactivity: The two chlorine atoms possess differential reactivity, allowing for selective functionalization at either the 5- or 6-position through careful selection of reaction conditions. This enables a stepwise and controlled approach to building molecular complexity.
-
Versatile Functionalization: The pyridine ring can be modified through a variety of modern synthetic methodologies, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
-
Ester Handle: The methyl ester provides a convenient point for further modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to an alcohol.
-
Precedent in Bioactive Molecules: The dichloropyridine motif is present in a number of successful commercial products, most notably in the neonicotinoid class of insecticides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| CAS Number | 56055-54-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 63-65 °C |
Proven Application in Agrochemical Synthesis: The Case of Imidacloprid
One of the most significant applications of a structurally related compound, 2-chloro-5-chloromethylpyridine, is in the synthesis of Imidacloprid, a systemic insecticide that acts on the central nervous system of insects.[2][3][4] While not directly synthesized from this compound, the synthesis of Imidacloprid highlights the utility of the dichloropyridine scaffold in agrochemical development. The synthesis involves the reaction of a chloromethylpyridine derivative with 2-nitroiminoimidazolidine.[3][4]
This established application provides a strong rationale for exploring this compound as a starting material for novel agrochemicals. The distinct substitution pattern of this compound could lead to the discovery of new insecticides, herbicides, or fungicides with improved properties or novel modes of action.
Potential Research Area 1: Development of Novel Kinase Inhibitors for Oncology
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors for the treatment of cancer.[5] Many approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 5,6-disubstituted pyridine motif is of particular interest, as it can be elaborated to interact with key residues in the kinase hinge region and the surrounding hydrophobic pockets. Notably, 5,6-fused heterocyclic amides have been successfully designed as Raf kinase inhibitors.[6]
Rationale for Targeting B-Raf Kinase
The RAF family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas, as well as in colorectal, thyroid, and other cancers.[7] This makes B-Raf an attractive target for therapeutic intervention. The design of dual B-Raf and KDR (VEGFR-2) inhibitors has also emerged as a promising strategy to simultaneously target tumor cell proliferation and angiogenesis.[8]
Proposed Synthetic Strategy: Suzuki Cross-Coupling for Library Synthesis
A robust strategy for exploring the potential of this compound as a kinase inhibitor scaffold is to employ palladium-catalyzed Suzuki cross-coupling reactions to introduce a diverse range of aryl and heteroaryl moieties at the 6-position. This would be followed by hydrolysis of the methyl ester and amide coupling with various amines to generate a focused library of compounds for screening.
Experimental Protocol: Suzuki Cross-Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Script for Kinase Inhibitor Synthesis Workflow
Caption: Synthetic workflow for the generation of a kinase inhibitor library.
Potential Research Area 2: Development of Covalent Inhibitors
Covalent inhibitors have experienced a resurgence in drug discovery, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[9][10][11][12] The electrophilic nature of the carbon-chlorine bonds in this compound, particularly after activation by the electron-withdrawing pyridine ring, makes it an attractive scaffold for the design of targeted covalent inhibitors.
Rationale for Covalent Targeting
The strategy involves designing a molecule that first binds non-covalently to the target protein with high affinity and then forms a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine or lysine. The dichloropyridine moiety can act as the "warhead" that forms the covalent linkage. The selectivity of such an inhibitor is derived from both the initial non-covalent binding interactions and the requirement for a suitably positioned nucleophile in the target's active site.
Proposed Experimental Approach: Covalent Probe for Target Identification
To identify potential protein targets for a covalent inhibitor based on the this compound scaffold, a chemical probe can be synthesized. This probe would contain the dichloropyridine warhead and a reporter tag, such as biotin, for subsequent enrichment and identification of target proteins.
Experimental Protocol: Synthesis and Application of a Biotinylated Covalent Probe
-
Probe Synthesis:
-
Synthetically modify this compound to incorporate a linker with a terminal alkyne. This can be achieved by first reacting the 6-chloro position with a suitable nucleophile containing a protected amine, followed by deprotection and coupling with an alkyne-containing carboxylic acid.
-
Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach an azide-functionalized biotin molecule to the alkyne-modified dichloropyridine core.
-
-
Cellular Labeling:
-
Treat cultured cells or a cell lysate with the biotinylated probe.
-
-
Target Enrichment:
-
Lyse the cells and use streptavidin-conjugated beads to pull down the biotinylated probe that is covalently attached to its protein targets.
-
-
Target Identification:
-
Elute the captured proteins from the beads and identify them using mass spectrometry-based proteomics.
-
DOT Script for Covalent Probe Workflow
Caption: Workflow for the synthesis and application of a covalent probe.
Concluding Remarks and Future Directions
This compound represents a scaffold of significant strategic value that is ripe for exploration in both medicinal chemistry and agrochemical research. The research avenues presented herein—the development of novel kinase inhibitors and the design of targeted covalent probes—are just two examples of the many potential applications of this versatile building block. The future development of innovative synthetic methodologies to further functionalize this core will undoubtedly expand its utility and lead to the discovery of novel bioactive molecules with the potential to address significant unmet needs in human health and agriculture.
References
- 1. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 5,6-fused Heterocyclic Amides as Raf Kinase Inhibitors - OAK Open Access Archive [oak.novartis.com]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on [5,6]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 5,6-Dichloronicotinate in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the application of Methyl 5,6-dichloronicotinate in Suzuki-Miyaura cross-coupling reactions. It offers an in-depth analysis of the reaction mechanism, regioselectivity, and optimization of reaction conditions. Detailed, field-proven protocols are presented, underpinned by a rationale for each experimental choice to ensure reproducibility and success. This guide is intended to empower researchers to leverage this versatile building block in the synthesis of complex substituted pyridine derivatives for pharmaceutical and materials science applications.
Introduction: The Versatility of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This compound is a particularly valuable building block due to its two distinct reactive sites, the chlorine atoms at the 5- and 6-positions of the pyridine ring. The differential reactivity of these two positions allows for selective and sequential functionalization, providing a strategic entry point to a wide array of complex molecular architectures.
Understanding the nuances of Suzuki coupling with this di-substituted substrate is critical for achieving desired outcomes, particularly concerning regioselectivity and yield. This guide will delve into the practical aspects of employing this compound, moving from theoretical considerations to actionable laboratory protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is often the rate-determining step and is influenced by the nature of the halide and the electron density of the carbon-halogen bond. Following this, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, a process that requires the activation of the boronic acid by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Regioselectivity in the Coupling of this compound
A key consideration when using this compound is the regioselectivity of the coupling reaction. The two chlorine atoms at the 5- and 6-positions exhibit different reactivities due to their electronic and steric environments. Generally, the chlorine at the 6-position is more activated towards oxidative addition due to its position para to the electron-withdrawing ester group. This makes it the more reactive site for the first Suzuki coupling. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
For instance, bulky phosphine ligands can sterically hinder the approach to the 6-position, potentially favoring coupling at the 5-position. Conversely, electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes leading to double coupling if not carefully controlled. Achieving selective mono-coupling at either position often requires careful tuning of the reaction parameters.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. It is crucial to note that optimization may be necessary for different boronic acids. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Mono-Coupling at the 6-Position
This protocol is designed to favor the selective coupling of a boronic acid at the more reactive 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or a mixture of Toluene/Ethanol/Water
-
Anhydrous solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The concentration should typically be in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Rationale for Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst that is often effective for cross-coupling reactions involving heteroaromatic chlorides.
-
Base: Potassium carbonate is a common and effective base. Cesium carbonate can be used for less reactive boronic acids or to accelerate the reaction.
-
Solvent: 1,4-Dioxane is a good solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
Protocol 2: Sequential and Double Suzuki Coupling
This protocol outlines a general approach for a second coupling reaction on the product from Protocol 1 or a one-pot double coupling.
Materials:
-
Methyl 6-aryl-5-chloronicotinate (from Protocol 1) or this compound
-
Second arylboronic acid (1.2-1.5 equivalents for sequential, 2.5-3.0 equivalents for double)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3-4 equivalents)
-
Toluene or a mixture of Toluene/Water
-
Anhydrous solvents
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, using the mono-coupled product or starting with this compound for a double coupling.
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The higher temperature and more active catalyst system are often necessary for the less reactive 5-position.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.
Rationale for Choices:
-
Catalyst System: The combination of Pd(OAc)₂ with a bulky and electron-rich phosphine ligand like SPhos or XPhos often forms a more active catalytic system, which is necessary to activate the less reactive C-Cl bond at the 5-position.
-
Base: Potassium phosphate is a stronger base that can be more effective in the second coupling step.
Figure 2: A generalized workflow for Suzuki coupling reactions.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and selectivity of the Suzuki coupling. The following table summarizes typical conditions and expected outcomes for the mono-arylation of this compound.
| Parameter | Condition A: Selective 6-Arylation | Condition B: Forcing/Double Arylation |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane or Toluene/Ethanol/Water | Toluene |
| Temperature | 80-100 °C | 100-110 °C |
| Typical Yield | 70-95% (mono-adduct at C6) | Variable (mono- and di-adducts) |
| Key Feature | Good regioselectivity for the 6-position | Higher reactivity for the 5-position |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or a higher reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Poor Regioselectivity: If a mixture of 5- and 6-substituted products is obtained, try lowering the reaction temperature or using a less active catalyst to favor coupling at the more reactive 6-position. The use of sterically hindered ligands can also influence selectivity.
-
Dehalogenation: The reduction of the C-Cl bond to a C-H bond can be a competing side reaction. This is often caused by impurities in the boronic acid or by the presence of water. Using high-purity reagents and anhydrous conditions can minimize this side reaction.
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines via Suzuki-Miyaura cross-coupling. By carefully selecting the catalyst, base, and reaction conditions, it is possible to achieve high yields and control the regioselectivity of the coupling. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.
Application Notes and Protocols: Methyl 5,6-Dichloronicotinate as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Dichlorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Methyl 5,6-dichloronicotinate, a halogenated derivative of nicotinic acid, represents a highly versatile and strategic starting material for the synthesis of a wide array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of two distinct chlorine atoms on the pyridine ring, coupled with a reactive methyl ester functionality, provides medicinal chemists with multiple handles for sequential and regioselective chemical modifications. This allows for the controlled introduction of diverse functional groups, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.
The differential reactivity of the chlorine atoms at the C5 and C6 positions, influenced by the electronic effects of the pyridine nitrogen and the ester group, is a key feature that can be exploited for selective functionalization. This inherent reactivity makes this compound a valuable precursor for the synthesis of polysubstituted pyridines, which are key components in drugs targeting a range of diseases, including inflammatory conditions, infectious diseases, and metabolic disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis, complete with detailed protocols and scientific rationale.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 41669-09-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1][3]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3][4][5][6]
Core Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is primarily derived from the susceptibility of its chlorine substituents to undergo nucleophilic aromatic substitution (SNAr). In the pyridine ring, the positions ortho and para to the electron-withdrawing nitrogen atom are activated towards nucleophilic attack. Consequently, the chlorine atom at the C6 position is generally more reactive than the one at the C5 position. This difference in reactivity can be exploited to achieve regioselective substitution, a cornerstone of efficient and controlled pharmaceutical synthesis.
The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion) to restore aromaticity.
Application Protocol 1: Regioselective Synthesis of Methyl 6-amino-5-chloronicotinate – A Key Intermediate for DPP-IV Inhibitors
This protocol details the regioselective displacement of the C6-chloro group of this compound with an amino nucleophile. The resulting product, a 6-amino-5-chloronicotinate derivative, is a versatile intermediate for the synthesis of various pharmaceutical targets, including Dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][3][5][7][8] The triazolopyrazine core of some DPP-IV inhibitors can be constructed from precursors derived from functionalized diaminopyridines.
Diagram of Synthetic Workflow:
Caption: Regioselective amination of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 48.5 mmol) in 100 mL of 1,4-dioxane.
-
Addition of Nucleophile: To the stirred solution, add aqueous ammonia (50 mL, ~0.7 mol) in one portion.
-
Causality behind Experimental Choice: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction. 1,4-Dioxane is chosen as the solvent due to its miscibility with water and its ability to dissolve the organic starting material, creating a homogeneous reaction mixture.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Trustworthiness through Monitoring: Regular monitoring of the reaction ensures that the starting material is fully consumed and helps to prevent the formation of byproducts from prolonged heating.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water and 150 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 75 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 100 mL of brine.
-
Causality behind Experimental Choice: Washing with brine helps to remove any remaining water and inorganic salts from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 6-amino-5-chloronicotinate as a solid.
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 70-85%. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Further Synthetic Transformations and Applications
The synthesized Methyl 6-amino-5-chloronicotinate is a valuable intermediate for further chemical elaboration.
Diagram of Potential Synthetic Pathways:
Caption: Potential transformations of the key intermediate.
-
Suzuki Coupling: The remaining chlorine atom at the C5 position can undergo palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. This is a powerful method for constructing biaryl structures commonly found in pharmaceuticals.
-
Buchwald-Hartwig Amination: The C5-chloro group can also be substituted with a wide range of primary or secondary amines via Buchwald-Hartwig amination, providing access to various diaminopyridine derivatives.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
Conclusion
This compound is a cost-effective and highly versatile precursor for the synthesis of complex, polysubstituted pyridine derivatives. Its utility is rooted in the differential reactivity of its two chlorine atoms, which allows for regioselective functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution. The protocol provided herein for the synthesis of Methyl 6-amino-5-chloronicotinate serves as a practical example of how this starting material can be effectively employed to generate key intermediates for the development of novel therapeutic agents. By understanding and leveraging the chemical properties of this compound, researchers and drug development professionals can significantly streamline their synthetic efforts and accelerate the discovery of new medicines.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]
- 7. Design and synthesis of long-acting inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
Application of Methyl 5,6-Dichloronicotinate in Agrochemical Development: A Technical Guide
Introduction: The Strategic Importance of the Dichloronicotinate Scaffold
Methyl 5,6-dichloronicotinate is a versatile chemical intermediate that has garnered significant attention in the agrochemical industry.[1] Its pyridine core, substituted with two chlorine atoms and a methyl ester group, offers a unique combination of reactivity and structural features that are conducive to the synthesis of a wide range of biologically active molecules.[2] The strategic placement of the chlorine atoms at the 5 and 6 positions of the pyridine ring enhances the molecule's utility as a scaffold for developing novel fungicides, insecticides, and herbicides.[3] This guide provides an in-depth exploration of the application of this compound in the development of modern crop protection agents, complete with detailed synthetic protocols, mode of action analysis, and biological activity data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and optimization. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 5,6-dichloropyridine-3-carboxylate | [4] |
| CAS Number | 56055-54-0 | [4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [4] |
| Molecular Weight | 206.02 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63-66 °C | |
| Solubility | Soluble in most organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Application in Fungicide Development: Synthesis of Novel Nicotinamide Derivatives
The dichloronicotinate scaffold has proven to be particularly effective in the design of novel fungicides. The following section details the synthesis and biological activity of a series of N-(thiophen-2-yl) nicotinamide derivatives, showcasing the utility of a closely related precursor, 5,6-dichloronicotinic acid, which can be readily esterified to this compound.
Rationale for Experimental Design
The synthesis of nicotinamide derivatives is a strategic choice in the pursuit of new fungicides. The nicotinamide moiety is a known pharmacophore in several commercial fungicides, and its combination with other heterocyclic rings, such as thiophene, can lead to compounds with enhanced efficacy and a broader spectrum of activity.[5] The chlorine atoms at the 5 and 6 positions of the pyridine ring are expected to influence the electronic properties of the molecule and its binding affinity to the target site in the fungal pathogen.
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[1]
Step 1: Synthesis of 5,6-Dichloronicotinoyl Chloride
-
To a solution of 5,6-dichloronicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(thiophen-2-yl)-5,6-dichloronicotinamide
-
Dissolve the appropriate substituted thiophen-2-amine (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂.
-
Add the crude 5,6-dichloronicotinoyl chloride (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-(thiophen-2-yl)-5,6-dichloronicotinamide derivative.
DOT Script for the Synthesis of N-(thiophen-2-yl)-5,6-dichloronicotinamide
Caption: Synthetic pathway for N-(thiophen-2-yl)-5,6-dichloronicotinamide derivatives.
Biological Activity Data
The synthesized compounds were evaluated for their in vitro fungicidal activity against Cucumis sativus downy mildew (CDM). The results are summarized in the table below.
| Compound ID | R Substituents on Thiophene Ring | EC₅₀ (mg/L) for CDM | Reference |
| 4f | R¹=OC₂H₅, R²=CH₃, R³=CN | 1.96 | [1] |
| 4c | R¹=OC₂H₅, R²=CH₃, R³=CN (5-Br, 6-Cl on pyridine) | 19.89 | [1] |
| 4d | R¹=OC₂H₅, R²=CH₃, R³=CN (5-Cl, 6-Br on pyridine) | 32.44 | [1] |
| 4e | R¹=OC₂H₅, R²=CH₃, R³=CN (5,6-Br₂ on pyridine) | 25.61 | [1] |
The data clearly indicates that the 5,6-dichloro substitution on the pyridine ring (compound 4f ) provides the highest fungicidal activity against CDM.[1]
Mode of Action: Potential Inhibition of Succinate Dehydrogenase
While the specific molecular target of these novel nicotinamides was not definitively identified in the cited study, similar nicotinamide-based fungicides, such as boscalid, are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts fungal respiration, leading to a depletion of cellular ATP and ultimately cell death.[7][8]
DOT Script for the Proposed Mode of Action
Caption: Proposed mode of action via inhibition of succinate dehydrogenase (SDH).
Application in Insecticide Development: Towards Novel Neonicotinoids
Rationale for Experimental Design
The synthesis of neonicotinoid analogues from this compound would involve the introduction of a pharmacophore that can effectively interact with the nAChR. This typically involves the conversion of the methyl ester to an amide, followed by the introduction of a side chain containing a positively charged nitrogen atom that mimics acetylcholine. The chlorine atoms on the pyridine ring can influence the binding affinity and selectivity of the compound for insect nAChRs over their mammalian counterparts.[11]
Hypothetical Protocol: Synthesis of a Pyridinylmethylamine Derivative
This hypothetical protocol outlines a plausible synthetic route to a novel pyridinylmethylamine derivative, a common structural motif in neonicotinoids.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in methanol, add an excess of a primary amine (e.g., methylamine) as a solution in a suitable solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the corresponding N-alkyl-5,6-dichloronicotinamide.
Step 2: Reduction of the Amide
-
Dissolve the N-alkyl-5,6-dichloronicotinamide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the desired (5,6-dichloropyridin-3-yl)methanamine derivative.
DOT Script for the Synthesis of a Pyridinylmethylamine Derivative
Caption: Hypothetical synthetic route to a pyridinylmethylamine derivative.
Mode of Action: Agonism of the Nicotinic Acetylcholine Receptor
Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[9][10] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, leading to a continuous and uncontrolled stimulation of the nerve cells. This results in paralysis and ultimately the death of the insect.[11] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable safety profile for non-target organisms.[11]
DOT Script for the Mode of Action of Neonicotinoid Insecticides
Caption: Mode of action of neonicotinoid insecticides at the insect synapse.
Application in Herbicide Development: Synthesis of Pyridine-Based Herbicides
The pyridine ring is also a key structural motif in several classes of herbicides. For instance, pyridine-based compounds can act as inhibitors of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[12][13]
Rationale for Experimental Design
The synthesis of herbicidal compounds from this compound would likely involve transformations that introduce functionalities capable of binding to the active site of a target enzyme in weeds. For ALS inhibitors, this often involves the creation of a molecule with a specific three-dimensional structure that can fit into the enzyme's active site and disrupt its function.
Hypothetical Protocol: Synthesis of a Pyridine Carboxamide Herbicide
This hypothetical protocol outlines the synthesis of a pyridine carboxamide, a class of compounds with known herbicidal activity.
-
Hydrolysis of this compound: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Amide Coupling: The resulting 5,6-dichloronicotinic acid is then coupled with a suitable amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the acid to its acid chloride followed by reaction with the amine, similar to the fungicide synthesis described earlier.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Herbicides that inhibit ALS block the production of the essential amino acids valine, leucine, and isoleucine.[12][13] This leads to a cessation of cell division and growth, ultimately resulting in the death of the susceptible plant. The selectivity of these herbicides is often based on the differential metabolism of the herbicide by the crop and the weed.
DOT Script for the Mode of Action of ALS-Inhibiting Herbicides
Caption: Mode of action of ALS-inhibiting herbicides.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the discovery and development of novel agrochemicals. Its unique substitution pattern provides a robust scaffold for the synthesis of potent fungicides, insecticides, and herbicides. The future of agrochemical research will likely see the continued exploration of this and related dichloropyridine derivatives to create next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles. As the challenges of pest resistance and the need for sustainable agricultural practices grow, the strategic use of such key intermediates will be more critical than ever.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 8. fieldadvisor.org [fieldadvisor.org]
- 9. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 12. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 5,6-Dichloronicotinate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Central Role of Kinase Inhibitors and Heterocyclic Scaffolds
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][3] Small molecule kinase inhibitors have revolutionized treatment paradigms, with over 70 drugs approved by the FDA and many more in development.[1][2]
A key challenge in this field is the design of potent and selective inhibitors. Medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are known to bind to specific protein families. For kinase inhibitors, heterocyclic compounds, particularly those based on pyridine, pyrimidine, and pyrazole, have proven exceptionally effective as they can mimic the adenine region of ATP and form crucial hydrogen bond interactions with the kinase hinge region.[4]
This guide focuses on a particularly valuable and versatile building block for constructing these complex scaffolds: Methyl 5,6-Dichloronicotinate . We will explore its chemical properties, its strategic application in the synthesis of leading kinase inhibitors, and provide detailed protocols to guide researchers in its use.
The Chemical Versatility of this compound
This compound is a substituted pyridine derivative whose value lies in its multiple, differentially reactive functional groups.[5][6][] Understanding these sites is key to appreciating its utility in multi-step organic synthesis.
-
C6-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the adjacent C5-chloride. It is typically the first position to react with nucleophiles like amines.
-
C5-Chloride: While also a site for SNAr, it is less reactive than the C6 position. This differential reactivity allows for sequential, selective substitutions, which is a powerful tool for building molecular complexity in a controlled manner.
-
C3-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis. This provides another handle for modification, allowing for the introduction of additional pharmacophoric elements or for tuning the physicochemical properties of the final compound.
Caption: Structure of this compound highlighting its key reactive sites.
Case Study I: Synthesis of the Core of Abemaciclib, a CDK4/6 Inhibitor
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[8][9] The synthesis of Abemaciclib and its analogues relies heavily on a dichloropyrimidine or dichloropyridine core, which serves as the central scaffold onto which other key fragments are attached. This compound is an ideal starting material for building analogous structures.
The general synthetic strategy involves sequential SNAr reactions to install two different amine-containing side chains, ultimately forming the complex 2,4-diaminopyrimidine core that is central to the drug's activity.
Caption: General synthetic workflow for Abemaciclib-type compounds.
Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the first key step: the selective reaction of an amine at the more reactive C6 position of a dichloronicotinate derivative.
Principle: The electron-deficient nature of the pyridine ring, enhanced by the two chloro-substituents, facilitates the addition-elimination mechanism of SNAr. The C6 position is more electrophilic, allowing for selective reaction under controlled conditions. The use of a mild organic base is sufficient to neutralize the HCl generated during the reaction.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| This compound | 206.02 | 1.0 | 2.06 g (10.0 mmol) |
| N-(5-aminopyridin-2-yl)piperidine | 177.24 | 1.05 | 1.86 g (10.5 mmol) |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 2.6 mL (15.0 mmol) |
| n-Butanol | - | - | 50 mL |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.06 g, 10.0 mmol) and n-Butanol (50 mL).
-
Reagent Addition: Add N-(5-aminopyridin-2-yl)piperidine (1.86 g, 10.5 mmol) followed by Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 12-18 hours.
-
Rationale (Trustworthiness): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed. This provides a critical checkpoint before proceeding to workup.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Filter the solid and wash with cold n-Butanol (2 x 10 mL).
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.
-
Rationale (Expertise): n-Butanol is chosen as the solvent due to its high boiling point, which allows the reaction to proceed at a reasonable rate. DIPEA is a non-nucleophilic base that effectively scavenges the generated HCl without competing in the primary reaction.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Case Study II: Synthesis of Pyrazolopyridine Scaffolds
Pyrazolopyridines and related fused heterocycles are another prominent class of kinase inhibitors.[10][11] They act as effective bioisosteres of purines, enabling strong binding to the kinase hinge region.[4] this compound serves as an excellent precursor for constructing these bicyclic systems, often through a condensation reaction with a hydrazine derivative followed by cyclization.
Caption: Synthetic pathway to a pyrazolopyridine core from this compound.
Protocol 2: Synthesis of a Dichloropyridinyl Hydrazide Intermediate
This protocol details the conversion of the methyl ester to a hydrazide, which is the precursor needed for the subsequent cyclization reaction.
Principle: This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group. The reaction is typically driven to completion by using an excess of hydrazine hydrate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| This compound | 206.02 | 1.0 | 4.12 g (20.0 mmol) |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.0 | 4.9 mL (~100 mmol) |
| Ethanol | - | - | 80 mL |
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (4.12 g, 20.0 mmol) in ethanol (80 mL) with magnetic stirring.
-
Reagent Addition: Carefully add hydrazine hydrate (4.9 mL, ~100 mmol) dropwise to the solution at room temperature.
-
Rationale (Safety): Hydrazine is toxic and corrosive; this step must be performed in a well-ventilated fume hood. The addition should be slow as the reaction can be exothermic.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A precipitate will form as the reaction progresses.
-
Workup: Cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to facilitate drying.
-
Rationale (Trustworthiness): The high purity of the precipitated product often means it can be used in the next step without further purification. Purity should be confirmed by TLC and melting point analysis.
-
-
Characterization: Confirm the structure of the resulting 5,6-dichloronicotinohydrazide using ¹H NMR, which should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of new signals for the hydrazide N-H protons. Mass spectrometry will confirm the expected molecular weight.
Summary of Applications
The strategic value of this compound is summarized below, showcasing its adaptability in forming scaffolds for various kinase inhibitors.
| Reaction Type | Target Scaffold | Key Reagents | Kinase Target Family |
| Sequential SNAr | 2,4-Diaminopyridine/pyrimidine | Amines, Palladium catalysts (for C-N coupling), Bases (e.g., DIPEA, K₂CO₃) | CDKs, Abl, Src[3][12] |
| Hydrazinolysis & Cyclization | Pyrazolo[3,4-b]pyridine | Hydrazine, β-ketoesters | c-Met, KDR, JAK[10][13] |
| Suzuki/Stille Coupling | Aryl-substituted Pyridines | Boronic acids/esters, Organostannanes, Palladium catalysts | Various Tyrosine Kinases |
| Amidation | Pyridine Carboxamides | Amines, Coupling agents (e.g., HATU, EDC) | Various Kinases |
Conclusion
This compound is more than just a simple chemical; it is a powerful strategic tool for researchers, scientists, and drug development professionals. Its well-defined and differential reactivity at three distinct sites provides a robust platform for the controlled, stepwise synthesis of complex heterocyclic molecules. As demonstrated in the syntheses of cores related to Abemaciclib and pyrazolopyridines, this building block enables efficient access to privileged scaffolds that are essential for the development of next-generation kinase inhibitors. The protocols and principles outlined in this guide provide a solid foundation for leveraging this versatile reagent in the ongoing search for novel and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 56055-54-0|this compound|BLD Pharm [bldpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. longdom.org [longdom.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Hydrolysis of Methyl 5,6-Dichloronicotinate
Introduction: The Significance of 5,6-Dichloronicotinic Acid
5,6-Dichloronicotinic acid is a pivotal intermediate in the synthesis of a variety of high-value chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is a key building block for active pharmaceutical ingredients (APIs) and novel pesticides. The efficient and high-purity synthesis of this acid is therefore a critical step in the development of these products.
This application note provides a detailed, field-proven protocol for the hydrolysis of Methyl 5,6-Dichloronicotinate to yield 5,6-Dichloronicotinic acid. We will delve into the chemical principles, step-by-step experimental procedures, purification techniques, and methods for analytical validation.
Reaction Principle: Saponification
The conversion of an ester to a carboxylic acid via hydrolysis can be catalyzed by either an acid or a base.[2] While acid-catalyzed hydrolysis is a reversible equilibrium-driven process, base-promoted hydrolysis, also known as saponification, is irreversible.[2][3] The irreversibility stems from the final deprotonation step, where the carboxylic acid is converted to its carboxylate salt under the basic conditions. This effectively drives the reaction to completion, making it the preferred method for achieving high yields.[3]
The overall reaction is as follows:
Reaction: this compound + NaOH → Sodium 5,6-Dichloronicotinate + Methanol Acidification: Sodium 5,6-Dichloronicotinate + HCl → 5,6-Dichloronicotinic Acid + NaCl
This protocol will focus on the saponification of this compound using sodium hydroxide.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | CAS: 56055-54-0[4] |
| Sodium Hydroxide (NaOH) | Reagent | Commercial | Corrosive |
| Methanol (MeOH) | ACS | Commercial | Flammable |
| Hydrochloric Acid (HCl) | 37% (Conc.) | Commercial | Corrosive |
| Deionized Water | N/A | In-house | |
| Ethyl Acetate | ACS | Commercial | For TLC |
| Hexane | ACS | Commercial | For TLC |
| Round-bottom flask (250 mL) | N/A | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer and hotplate | N/A | N/A | |
| pH meter or pH paper | N/A | N/A | |
| Büchner funnel and flask | N/A | N/A | |
| TLC plates (Silica gel 60 F254) | N/A | N/A | |
| Rotary evaporator | N/A | N/A |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Perform the experiment in a well-ventilated fume hood.
-
Reagent Handling: this compound is harmful if swallowed or inhaled.[4][5] Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Detailed Step-by-Step Protocol
Reaction Setup and Saponification
-
Place this compound (10.0 g, 48.5 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add methanol (100 mL) to the flask and stir until the solid is completely dissolved.
-
In a separate beaker, dissolve sodium hydroxide (2.5 g, 62.5 mmol, 1.3 equivalents) in deionized water (25 mL). Causality Note: Using a slight excess of NaOH ensures the reaction goes to completion.
-
Attach a reflux condenser to the flask and place it on a magnetic stirrer/hotplate.
-
Add the NaOH solution to the flask.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a mobile phase of 7:3 Hexane:Ethyl Acetate.
-
On a TLC plate, spot the initial this compound solution (starting material) and a sample from the reaction mixture.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Self-Validation: TLC provides a direct visual confirmation that the reactant has been consumed, preventing premature work-up.
Work-up and Product Isolation
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring. Causality Note: This acidification step protonates the sodium carboxylate salt, causing the water-insoluble 5,6-Dichloronicotinic acid to precipitate out of the solution.[6][7]
-
Continuously monitor the pH. Continue adding acid until the pH of the solution is between 1 and 2. A thick white precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove any residual salts (NaCl).
-
Dry the purified 5,6-Dichloronicotinic acid in a vacuum oven at 50-60°C to a constant weight.
Data and Expected Results
| Parameter | Value |
| Mass of this compound | 10.0 g (48.5 mmol) |
| Mass of Sodium Hydroxide | 2.5 g (62.5 mmol) |
| Reaction Time | 2-4 hours |
| Expected Yield of 5,6-Dichloronicotinic Acid | 8.5 - 9.0 g |
| Theoretical Yield | 9.36 g |
| Expected Percent Yield | 90-96% |
| Appearance | White to off-white solid |
| Expected Purity (post-recrystallization) | >99%[8] |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Not enough NaOH used. | - Extend the reflux time and re-check with TLC.- Ensure at least 1.2-1.3 equivalents of NaOH were added. |
| Low Yield | - Product lost during transfers.- Incomplete precipitation (pH not low enough).- Product is partially soluble in wash solvent. | - Ensure careful transfers.- Double-check that the final pH is 1-2.- Use ice-cold water for washing and use minimal amounts. |
| Oily Product / Fails to Solidify | - Presence of unreacted starting material or other impurities. | - Ensure the reaction went to completion.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the product.[1] |
References
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes & Protocols for the Industrial Synthesis of Methyl 5,6-Dichloronicotinate
Introduction: The Strategic Importance of Methyl 5,6-Dichloronicotinate in Pharmaceutical Synthesis
This compound (MDCN) is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its di-chlorinated pyridine structure offers a versatile scaffold for medicinal chemists to perform further chemical modifications. Notably, it is an essential precursor in the manufacturing of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1.[2][3][4] The efficiency, scalability, and cost-effectiveness of the MDCN synthesis process are therefore critical factors for the pharmaceutical industry, directly impacting the accessibility and affordability of essential medicines.
This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. It outlines a field-proven, robust protocol starting from the precursor 5,6-Dichloronicotinic Acid, focusing on the underlying chemical principles, process optimization, safety, and purification strategies required for industrial production.
Overall Synthesis Strategy: From Acid to Ester
The most direct and industrially favored route for the production of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 5,6-Dichloronicotinic Acid.[5] This method is advantageous due to its use of inexpensive and readily available reagents—methanol and a strong acid catalyst—and its straightforward reaction conditions.[6][7]
The synthesis can be conceptually divided into two primary stages:
-
Synthesis of the Precursor: Production of 5,6-Dichloronicotinic Acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This guide will focus primarily on the second stage, the esterification, as it is the direct pathway to the target molecule.
Visualizing the Industrial Workflow
The following diagram illustrates the high-level process flow for the synthesis of this compound.
Caption: High-level workflow for the two-stage synthesis of MDCN.
Part 1: Synthesis of Precursor: 5,6-Dichloronicotinic Acid
While various methods exist for the synthesis of 5,6-Dichloronicotinic Acid (CAS: 41667-95-2), one patented industrial approach involves the resourceful utilization of distillation residues from the production of 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC).[8] This process involves in-situ catalytic cracking and vacuum distillation of the residue to yield crude oil containing the target acid. Subsequent alkaline washing converts the acid into a water-soluble salt, which is then isolated by acidification, filtered, and purified by recrystallization to yield the final product with a purity greater than 97%.[8] This precursor is a stable, off-white solid.[1]
Part 2: Large-Scale Esterification Protocol
This section details the step-by-step protocol for the acid-catalyzed esterification of 5,6-Dichloronicotinic Acid.
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize this compound via esterification of 5,6-Dichloronicotinic Acid.
Materials:
-
5,6-Dichloronicotinic Acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 volumes)
-
Sulfuric Acid (H₂SO₄), concentrated (98%) (0.1-0.3 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Heating/cooling mantle.
-
Extraction vessel/separator.
-
Rotary evaporator or distillation apparatus.
Procedure:
-
Reactor Charging: Charge the reactor with 5,6-Dichloronicotinic Acid (1.0 eq) and Methanol (10-20 volumes). The large excess of methanol acts as both a reactant and the solvent, driving the equilibrium towards the product side, a key principle of Fischer esterification.[6][7]
-
Catalyst Addition: Begin agitation and slowly add concentrated Sulfuric Acid (0.1-0.3 eq) to the mixture via the addition funnel. The addition is exothermic and should be controlled to maintain the temperature below 40°C. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Solvent Removal: Reduce the volume of the reaction mixture by distilling off the excess methanol under reduced pressure.
-
Neutralization: Carefully pour the concentrated residue into a vessel containing ice water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separator and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product, typically an off-white or yellowish solid, can be purified to >98% purity by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate) and allow it to cool slowly. The purified product will crystallize out, leaving impurities in the mother liquor.[9]
-
Vacuum Distillation: For larger scales, if impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.[9]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism involves a series of proton transfer and nucleophilic addition-elimination steps, which are reversible. The use of excess alcohol shifts the equilibrium to favor ester formation.
Caption: Key steps in the Fischer-Speier esterification mechanism.
Data Summary and Process Parameters
The following table summarizes key quantitative data for the industrial synthesis of this compound.
| Parameter | Value / Description | Rationale / Comments |
| Starting Material | 5,6-Dichloronicotinic Acid | Purity should be >97% to ensure high-quality final product. |
| Key Reagents | Methanol, Sulfuric Acid | Inexpensive and effective for large-scale production.[5] |
| Typical Yield | 85-95% | Dependent on reaction completion and efficiency of work-up/purification. |
| Final Purity | >98% (by HPLC) | Achievable with proper purification (recrystallization or distillation). |
| Reaction Temperature | 65-70°C (Reflux) | Optimal for methanol to ensure a reasonable reaction rate without significant side-product formation. |
| Reaction Time | 4-8 hours | Monitored by IPC (TLC/HPLC) for completion. |
| Appearance | White to off-white solid | [10] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [11][12] |
| Molecular Weight | 206.03 g/mol | [12] |
Safety and Handling for Industrial Production
Handling chlorinated organic compounds and strong acids on a large scale requires strict adherence to safety protocols.
-
Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation.[13][14] Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, impervious clothing, and chemical safety goggles or a face shield.[14][15] Use a NIOSH/MSHA-approved respirator if inhalation risk is high.[15]
-
Handling: Conduct all operations in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.[14] Avoid dust formation and contact with skin, eyes, and clothing.[16] Safety showers and eye wash stations must be readily accessible.[16]
-
Storage: Store containers in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[13]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13]
-
Ingestion: Rinse mouth and seek immediate medical attention.[15]
-
Conclusion
The synthesis of this compound via Fischer-Speier esterification represents a robust, scalable, and economically viable process for industrial application. By leveraging readily available materials and well-understood reaction principles, manufacturers can reliably produce this critical pharmaceutical intermediate. Success on a large scale is contingent upon careful control of reaction parameters, diligent in-process monitoring, and an unwavering commitment to safety protocols throughout the handling, reaction, and purification stages.
References
- 1. innospk.com [innospk.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 56055-54-0 [sigmaaldrich.com]
- 11. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Methyl 5,6-Dichloronicotinate
An essential intermediate in the development of pharmaceuticals and agrochemicals, Methyl 5,6-Dichloronicotinate serves as a critical building block for more complex molecules. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound, focusing on the common esterification of 5,6-Dichloronicotinate acid.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing context for experimental choices and highlighting key chemical principles.
Q1: What are the primary synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 5,6-Dichloronicotinate acid.[1] Several established esterification protocols can be employed, with the choice depending on factors like scale, available reagents, and the acid sensitivity of other functional groups if present on a more complex substrate.
The main methods include:
-
Fischer-Speier Esterification: This classic method involves reacting 5,6-Dichloronicotinate acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl).[1][2] It is a cost-effective and common laboratory-scale method.
-
Via Acyl Chloride Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] The resulting 5,6-dichloronicotinoyl chloride is then reacted with methanol to form the ester. This method is often faster and can result in higher yields.
-
Using Methylating Agents: Reagents like trimethylsilyldiazomethane (TMS-CHN₂) or dimethyl sulfate can also be used to form the methyl ester under milder conditions, which can be advantageous for sensitive substrates.[1][2]
The precursor, 5,6-Dichloronicotinate acid, can be prepared through various routes, such as the chlorination of 6-Hydroxynicotinic acid.[4]
Q2: What is the mechanism of the Fischer esterification, and how does it influence reaction conditions?
Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism involves three key stages:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the catalyst and yield the ester product.
Because this is an equilibrium process, the presence of water will shift the equilibrium back towards the starting materials (hydrolysis), reducing the yield. To drive the reaction forward, it is crucial to either use a large excess of the alcohol (methanol) or to remove the water as it is formed.[5][6]
Q3: How do I choose the best esterification method for my needs?
The selection of an appropriate esterification method depends on several factors. The table below provides a comparison of the most common approaches.
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | 5,6-Dichloronicotinate acid, Methanol (excess), conc. H₂SO₄ or HCl | Reflux, 3-18 hours[1] | Cost-effective, simple procedure. | Equilibrium-limited, requires harsh acidic conditions, long reaction times. |
| Thionyl Chloride | 1. SOCl₂ 2. Methanol | 0 °C to Reflux, 1-3 hours[1] | High yield, fast reaction, irreversible. | SOCl₂ is corrosive and moisture-sensitive; generates HCl and SO₂ byproducts. |
| TMS-Diazomethane | TMS-CHN₂, Toluene/Methanol | 0 °C to Room Temp, 1-2 hours[1] | Mild conditions, high yield, fast. | Reagent is expensive and toxic. |
Q4: What safety precautions should be taken during this synthesis?
-
Reagent Handling: 5,6-Dichloronicotinate acid and its methyl ester are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Catalysts: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the methanol, as the dissolution is highly exothermic.
-
Thionyl Chloride: SOCl₂ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood. The reaction produces toxic gases (HCl and SO₂).
-
Work-up: The neutralization of strong acids is exothermic. Perform this step slowly and with cooling (e.g., in an ice bath) to prevent overheating.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction
-
How to Diagnose: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] If a significant amount of the starting carboxylic acid is still present after the expected reaction time, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time: Fischer esterifications can be slow; ensure the reaction has been allowed to proceed for a sufficient duration (some protocols suggest up to 18 hours).[1]
-
Increase Catalyst Amount: An insufficient amount of acid catalyst will slow the reaction. Ensure a catalytic amount (typically 5-10 mol%) is used. For Fischer esterification using H₂SO₄, some procedures use a significant volume.[1]
-
Check Reagent Quality: Ensure the methanol is anhydrous. The presence of water will inhibit a Fischer esterification.
-
Potential Cause 2: Loss During Work-up
-
How to Diagnose: If the reaction appears complete by TLC/HPLC but the isolated yield is low, losses likely occurred during the extraction and purification phases.
-
Solution:
-
Careful Neutralization: During neutralization with a base like saturated sodium bicarbonate, add the solution slowly in an ice bath.[5] Adjust the pH carefully to ~7-8. A pH that is too basic can cause hydrolysis of the newly formed ester back to the carboxylic acid salt, which will remain in the aqueous layer.[9]
-
Thorough Extraction: this compound is soluble in organic solvents like ethyl acetate.[1] Ensure you perform multiple extractions (e.g., 3 times) of the aqueous layer to maximize product recovery.
-
Drying Agent: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all water from the combined organic layers before solvent evaporation.
-
Issue 2: Product is Impure or Contaminated
Potential Cause 1: Unreacted Starting Material
-
How to Diagnose: The presence of 5,6-Dichloronicotinate acid can be detected by NMR (a broad carboxylic acid proton peak) or by its different retention factor on a TLC plate.
-
Solution:
-
Acid/Base Wash: During the work-up, you can wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material. The deprotonated carboxylic acid salt will move into the aqueous layer.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to separate the ester from the more polar carboxylic acid.[1][10]
-
Potential Cause 2: Byproducts from Side Reactions
-
How to Diagnose: Unexpected spots on a TLC plate or extra peaks in NMR or GC-MS spectra indicate the presence of byproducts.
-
Solution:
-
Control Temperature: Overheating, especially when using reactive reagents like thionyl chloride, can lead to decomposition and side reactions. Maintain the recommended reaction temperature.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9]
-
Purification: A carefully planned column chromatography gradient is often effective at separating closely related impurities.
-
Visualized Workflows and Pathways
Reaction Pathway: Fischer Esterification
The diagram below illustrates the acid-catalyzed conversion of 5,6-Dichloronicotinate acid to its methyl ester.
Caption: Fischer esterification of 5,6-Dichloronicotinate acid.
General Experimental Workflow
This workflow outlines the key stages from reaction setup to final product isolation.
Caption: General workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials:
-
5,6-Dichloronicotinate acid (e.g., 5.0 g, 26 mmol)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (4.45 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5,6-Dichloronicotinate acid (5.0 g) in methanol (50 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (4.45 mL) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction's progress periodically by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Cooling and Neutralization: After completion, cool the mixture to 0 °C in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the acid until gas evolution ceases and the pH is approximately 7-8.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography (eluting with a gradient of hexane/ethyl acetate) or recrystallization to obtain pure this compound. A reported yield for a similar procedure is 97%.[1]
References
- 1. echemi.com [echemi.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Common side products in Methyl 5,6-Dichloronicotinate reactions and their avoidance
Welcome to the technical support center for Methyl 5,6-Dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide you with in-depth, field-tested insights to help you anticipate, troubleshoot, and avoid common side reactions, ensuring the integrity and success of your experiments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unintended Hydrolysis to 5,6-Dichloronicotinic Acid
Question: I am attempting a nucleophilic substitution on the pyridine ring of this compound, but my post-reaction analysis (NMR/LC-MS) consistently shows a significant peak corresponding to 5,6-Dichloronicotinic acid. What is causing the formation of this acidic impurity, and how can I prevent it?
Answer:
The formation of 5,6-Dichloronicotinic acid is a classic case of ester hydrolysis. The methyl ester group is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water, which acts as a nucleophile.
Causality:
-
Base-Mediated Hydrolysis (Saponification): If your reaction conditions involve a strong base (e.g., NaOH, KOH) or even a weaker amine base in the presence of water, the hydroxide or water molecule can attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid byproduct.
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid in your reagents or solvents can protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by water. This pathway is common when using acidic catalysts or during aqueous acidic workups.[1][2]
Troubleshooting and Avoidance Protocol:
-
Ensure Anhydrous Conditions: This is the most critical preventative measure.
-
Dry all glassware in an oven (120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. If not available, solvents should be freshly distilled or dried over appropriate drying agents (e.g., molecular sieves).
-
Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
Reagent and pH Control:
-
If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge®, DBU) if it is compatible with your reaction.
-
If using amine bases, ensure they are anhydrous.
-
When a workup is necessary, perform it at low temperatures (0°C) and minimize the time the reaction mixture is in contact with the aqueous acidic or basic phase.[4][5]
-
-
Purification Strategy for Contaminated Product:
-
If the acidic byproduct has already formed, it can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The 5,6-Dichloronicotinic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while your desired ester product remains in the organic phase.[3]
-
Issue 2: Formation of a Decarboxylated Byproduct (2,3-Dichloropyridine)
Question: During a high-temperature reaction (>150°C), I've identified a volatile, lower molecular weight impurity. Mass spectrometry suggests it is 2,3-Dichloropyridine. How is this forming?
Answer:
The presence of 2,3-Dichloropyridine is a strong indicator of a decarboxylation event. This is not a direct reaction from the starting ester but a two-step degradation pathway that becomes significant at elevated temperatures.
Mechanism of Formation:
-
Initial Hydrolysis: As detailed in Issue 1, trace water in the high-temperature reaction mixture first hydrolyzes the methyl ester to 5,6-Dichloronicotinic acid.
-
Thermal Decarboxylation: Carboxylic acids with an electron-withdrawing aromatic ring system, like pyridine, can lose carbon dioxide (CO₂) upon heating.[6][7] The reaction is driven by the thermodynamic stability of the products, including the gaseous CO₂ which escapes the reaction mixture.[8]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Fig. 1: Pathway to Decarboxylation Byproduct", shape=plaintext, fontsize=10];
Avoidance Strategies:
-
Strict Temperature Control: The most effective way to prevent this is to avoid excessive temperatures. If your desired reaction is sluggish, explore alternative strategies like using a more active catalyst or microwave irradiation, which can sometimes promote reactions at lower bulk temperatures.
-
Maintain Anhydrous Conditions: Preventing the initial hydrolysis step is key. By rigorously excluding water, you prevent the formation of the necessary carboxylic acid intermediate, thereby inhibiting the decarboxylation pathway.[3]
-
Solvent Choice: The Krapcho decarboxylation is a related reaction that occurs in polar aprotic solvents like DMSO, often facilitated by salts (e.g., LiCl, NaCl).[8] If your reaction uses these components and requires high heat, the risk of decarboxylation increases. Consider alternative solvent systems if possible.
Issue 3: Incomplete Substitution and Mixtures of Mono-Substituted Products
Question: My nucleophilic aromatic substitution (SNAr) reaction is incomplete, yielding a mixture of the starting material and the mono-substituted product. How can I improve the conversion to the desired product?
Answer:
Incomplete conversion in SNAr reactions with di-substituted substrates is a common optimization challenge. The reactivity of the two chlorine atoms may differ, and reaction kinetics can be sluggish. Driving the reaction to completion requires careful control over several parameters.
Key Factors & Optimization Table:
| Parameter | Troubleshooting & Optimization Strategy | Rationale |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present, extend the reaction time.[3] | SNAr reactions can be slow, and an arbitrary time limit may result in incomplete conversion. |
| Temperature | Gradually increase the reaction temperature in 10-20°C increments. | Increased thermal energy helps overcome the activation energy barrier for the reaction. Be mindful of potential side products at higher temperatures (see Issue 2). |
| Reagent Stoichiometry | Ensure an adequate excess of the nucleophile is used (e.g., 1.2 to 2.5 equivalents). | Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, NMP). | These solvents are effective at solvating the cationic species in the reaction but do not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity. |
| Anhydrous Conditions | Work under a dry, inert atmosphere (N₂ or Ar). | Moisture can protonate and deactivate certain nucleophiles or lead to hydrolysis side products.[3] |
Workflow for Optimizing Incomplete Reactions:
Issue 4: Formation of Tarry, Polymeric, or Dark-Colored Byproducts
Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a low yield of my desired product along with a significant amount of insoluble, tar-like material. What is happening?
Answer:
The formation of dark, often polymeric or degraded material, is generally a sign of overly harsh reaction conditions or the presence of reactive impurities that initiate undesired pathways.
Potential Causes:
-
Thermal Decomposition: As discussed previously, excessive heat can lead to decarboxylation and other uncharacterised degradation pathways. Pyridine derivatives, in general, can be sensitive to very high temperatures.
-
Oxidation: The presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to oxidative side reactions, often producing highly colored, complex mixtures.
-
Radical Polymerization: While less common for this specific substrate, trace impurities (e.g., peroxides in ether solvents) can sometimes initiate radical chain reactions, leading to polymerization, especially if the reaction involves radical initiators or conditions.
-
Strongly Basic/Acidic Conditions: Extremely harsh pH conditions can promote a cascade of side reactions and decomposition.
Preventative Measures:
-
Run Under Inert Atmosphere: To prevent oxidation, thoroughly degas your solvent and reaction mixture (e.g., via sparging with nitrogen or argon for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Purify Solvents and Reagents: Ensure solvents are free of peroxides (especially ethers like THF or dioxane). Use reagents from reputable suppliers and purify them if their quality is questionable.
-
Moderate Reaction Conditions: If you are observing decomposition, the first step is to reduce the reaction temperature. It is often better to have a slower, cleaner reaction than a fast, messy one.
-
Introduce Reagents Slowly: For highly exothermic reactions, adding a reactive reagent dropwise at a lower temperature can help control the reaction and dissipate heat, preventing temperature spikes that can cause decomposition.
By systematically addressing these common issues, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, improved purity, and more reliable results.
References
- 1. jocpr.com [jocpr.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Stability of Methyl 5,6-Dichloronicotinate under different pH conditions
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support guide for Methyl 5,6-Dichloronicotinate (CAS 56055-54-0).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly concerning pH. Understanding its chemical behavior is critical for designing robust experiments, developing stable formulations, and ensuring the integrity of analytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is the chemical degradation of the methyl ester functional group via hydrolysis.[2] Hydrolysis is a reaction with water that cleaves the ester bond, yielding the parent carboxylic acid (5,6-Dichloronicotinic acid) and methanol.[2][3] This reaction's rate is highly dependent on the pH of the solution.[4]
Q2: How does solution pH fundamentally affect the stability of this compound?
A2: The pH of the medium dictates the mechanism and rate of hydrolysis.
-
Acidic Conditions (pH < 4): In the presence of acid, the hydrolysis reaction is catalyzed. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is typically reversible, and using an excess of water can drive the reaction toward the hydrolysis products.[3][5]
-
Neutral Conditions (pH ≈ 7): Hydrolysis in pure water without a catalyst is generally very slow.[3] However, for sensitive esters, some degradation can still occur over extended periods.
-
Basic/Alkaline Conditions (pH > 8): The compound is expected to be least stable under basic conditions. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. This reaction, often called saponification, is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[2][3][5]
Q3: What are the expected degradation products from hydrolysis?
A3: The hydrolysis of this compound will break the ester linkage. This results in the formation of 5,6-Dichloronicotinic acid and methanol . In a basic solution, the product will be the corresponding carboxylate salt (e.g., Sodium 5,6-Dichloronicotinate). For analytical purposes, it is crucial to have a chromatographic method capable of separating the parent ester from the more polar carboxylic acid degradant.
Q4: How do the two chlorine substituents on the pyridine ring influence stability?
A4: The two chlorine atoms are strong electron-withdrawing groups. Their presence on the pyridine ring significantly impacts the electronic properties of the molecule. They pull electron density away from the ester's carbonyl carbon, making it more electrophilic. This increased electrophilicity makes the carbonyl carbon a more favorable target for nucleophilic attack (by water in acidic/neutral conditions or by hydroxide ions in basic conditions), thereby increasing the rate of hydrolysis compared to an unsubstituted nicotinate ester.[6][7]
Q5: What is a "forced degradation study" and why is it essential for this compound?
A5: A forced degradation, or stress testing, study is an experiment where a drug substance is intentionally exposed to conditions more severe than those it would encounter during normal handling or storage (e.g., high heat, strong acids/bases, oxidation, and light).[8][9] These studies are a regulatory requirement in pharmaceutical development (ICH Q1A).[8][10] For this compound, a forced degradation study is essential to:
-
Identify the likely degradation products and establish the primary degradation pathways.[9][11]
-
Demonstrate the specificity of analytical methods (e.g., HPLC), ensuring they can accurately measure the parent compound without interference from its degradants. This is known as a "stability-indicating method."[12]
-
Gain insight into the intrinsic chemical stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions.[8]
Section 2: Troubleshooting Guide for Experimental Work
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Probable Cause | Recommended Solution |
| Rapid loss of parent compound in a basic buffer (e.g., pH 9 carbonate buffer). | Base-catalyzed hydrolysis (saponification). The ester is highly susceptible to rapid degradation in alkaline environments. The rate can be significant even at room temperature. | 1. Adjust pH: If the experiment permits, lower the pH to a neutral or slightly acidic range (pH 5-7) where the compound is more stable. 2. Prepare Fresh: Make solutions immediately before use and minimize the time the compound spends in the basic buffer. 3. Aprotic Stock Solution: Prepare and store stock solutions in an anhydrous aprotic solvent like DMSO or acetonitrile and add the stock to the aqueous buffer at the last possible moment. |
| A new, more polar peak appears and grows over time in HPLC analysis. | Formation of the hydrolysis product, 5,6-Dichloronicotinic acid. The carboxylic acid product is significantly more polar than the parent methyl ester, causing it to elute earlier on a standard reversed-phase HPLC column. | 1. Confirm Identity: If available, inject a standard of 5,6-Dichloronicotinic acid to confirm the retention time. Alternatively, use LC-MS to confirm the mass of the new peak corresponds to the expected degradant. 2. Quantify Degradation: This observation confirms your analytical method is stability-indicating. You can now use it to quantify the rate of degradation under your specific experimental conditions. |
| Inconsistent results or decreasing potency in multi-hour cell-based or enzymatic assays. | Ongoing hydrolysis during the experiment. Even at near-neutral pH, slow hydrolysis over several hours can reduce the effective concentration of the active ester, leading to variable results. | 1. Perform Time-Course Analysis: Analyze samples of your complete assay medium (containing the compound) by HPLC at T=0 and at the end-point of your experiment to quantify the percentage of degradation. 2. Mitigate Degradation: If degradation is >5-10%, consider shortening the incubation time, lowering the temperature if possible, or evaluating if a different buffer system at a slightly lower pH can be used without affecting the biological system. |
Section 3: Key Experimental Protocols and Workflows
Protocol 1: pH-Based Forced Degradation Study
This protocol outlines a standard procedure to assess the stability of this compound across a range of pH values.
Objective: To determine the degradation profile of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to a flask containing 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to a flask containing 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a flask containing 9 mL of HPLC-grade water.
-
-
Incubation: Store all three solutions at 50°C. Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples.
-
For the acidic sample, add an equimolar amount of NaOH.
-
For the basic sample, add an equimolar amount of HCl.
-
-
Analysis: Dilute all samples (including the T=0 sample) to a suitable concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation peaks.
Workflow for Forced Degradation Analysis
Caption: Workflow for conducting a pH-based forced degradation study.
Section 4: Data Interpretation and Mechanistic Overview
Expected Stability Profile
The following table summarizes the anticipated stability of this compound under different pH conditions based on fundamental principles of ester chemistry.
| pH Range | Condition | Expected Stability | Primary Degradation Mechanism |
| 1 - 3 | Strongly Acidic | Low to Moderate | Acid-Catalyzed Hydrolysis. The reaction is reversible.[3] |
| 4 - 6 | Weakly Acidic | High | Minimal hydrolysis. This is often the pH range of maximum stability for esters. |
| ~ 7 | Neutral | High | Very slow hydrolysis with water acting as the nucleophile.[3] |
| 8 - 10 | Weakly Basic | Low | Base-Catalyzed Hydrolysis (Saponification). Rate increases with pH. |
| > 11 | Strongly Basic | Very Low | Rapid, irreversible base-catalyzed hydrolysis.[2] |
General Mechanisms of Ester Hydrolysis
The diagram below illustrates the two primary pathways for the hydrolysis of an ester like this compound.
Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.
References
- 1. scbt.com [scbt.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Methyl 5,6-Dichloronicotinate
Welcome to the technical support center for the synthesis of Methyl 5,6-Dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a valuable pyridine-based building block in the pharmaceutical and agrochemical industries.[1] Achieving a high-yield, high-purity synthesis is critical for efficient development and manufacturing.
This document provides a structured approach to addressing common challenges through a detailed FAQ and troubleshooting section, followed by optimized experimental protocols and process visualizations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and robust synthetic pathway starts from 6-Hydroxynicotinic acid. This multi-step process involves two key transformations:
-
Dichlorination: The hydroxyl group at the 6-position and the carboxylic acid are converted to chlorides. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalyst or a reagent like phosphorus pentachloride (PCl₅).
-
Esterification: The resulting 5,6-Dichloronicotinoyl chloride is then esterified with methanol to yield the final product, this compound.
This route is generally favored due to the commercial availability of 6-Hydroxynicotinic acid[2] and the relatively straightforward nature of the transformations.
Q2: What is a realistic target yield for this synthesis?
Yields can vary significantly based on the scale, purity of reagents, and precise control of reaction conditions. A well-optimized laboratory-scale synthesis can achieve an overall yield in the range of 70-85%.[3] However, yields below 60% are not uncommon and often indicate issues with moisture control, incomplete reaction, or suboptimal workup and purification procedures.
Q3: What are the most critical parameters to control for maximizing yield?
There are three paramount factors:
-
Strict Anhydrous Conditions: The chlorination step is extremely sensitive to moisture. Water will react with the chlorinating agents (PCl₅, POCl₃) and the acid chloride intermediate, reducing the yield and generating difficult-to-remove impurities.
-
Temperature Control: Both the chlorination and esterification steps require careful temperature management. Overheating during chlorination can lead to side reactions and decomposition, while the esterification is typically performed at a controlled, lower temperature.
-
Stoichiometry of Reagents: The molar ratios of the starting material to the chlorinating agent and any catalysts are crucial. An excess of the chlorinating agent is often used to ensure complete conversion, but a large excess can complicate the purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, categorized by the reaction stage.
Problem Area 1: Chlorination of 6-Hydroxynicotinic Acid
Q: My reaction stalls, and I observe low conversion of the 6-Hydroxynicotinic acid starting material. What's going wrong?
A: Incomplete conversion is a frequent issue, often stemming from several root causes:
-
Insufficient Chlorinating Agent: The stoichiometry may be inadequate to convert both the hydroxyl and carboxylic acid moieties.
-
Solution: Ensure at least 2-3 molar equivalents of PCl₅ or a suitable excess of POCl₃ are used. The reaction with POCl₃ is often catalyzed by tertiary amines or lithium salts to improve efficacy.[4]
-
-
Moisture Contamination: As mentioned, water will consume the chlorinating agent.
-
Solution: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and ensure the starting 6-Hydroxynicotinic acid is thoroughly dried.
-
-
Inadequate Temperature or Reaction Time: The reaction may be kinetically slow under the current conditions.
Q: I'm observing the formation of a dark, tarry substance in my reaction flask. How can I prevent this?
A: The formation of dark, polymeric byproducts is typically a sign of decomposition due to excessive heat.
-
Solution: Maintain precise temperature control. Use an oil bath with a temperature controller rather than a heating mantle for more uniform heating. Ensure that the addition of reagents, which can be exothermic, is done slowly and with adequate cooling if necessary.
Problem Area 2: Esterification & Workup
Q: The yield of my final ester product is low, even after confirming the completion of the chlorination step.
A: Low yield during esterification and workup often points to hydrolysis of the acid chloride intermediate or mechanical losses.
-
Hydrolysis of the Acid Chloride: The 5,6-Dichloronicotinoyl chloride intermediate is highly reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water before or during the addition of methanol.
-
Solution: After removing the excess chlorinating agent (e.g., by distillation), ensure the crude acid chloride is kept under an inert atmosphere. Add anhydrous methanol dropwise, preferably at a reduced temperature (e.g., 0-5°C) to control the exotherm of the reaction.[7]
-
-
Incomplete Quenching/Neutralization: Improper pH adjustment during the workup can lead to the product remaining in the aqueous layer.
-
Solution: After the reaction, carefully quench the mixture by pouring it onto crushed ice. Then, neutralize the acidic solution slowly with a saturated base like sodium bicarbonate until the pH is neutral (~7).[8] Check the pH with indicator paper.
-
-
Inefficient Extraction: The product may have significant solubility in the aqueous phase, leading to poor recovery.
-
Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Problem Area 3: Product Purification
Q: My final product is an oil or a discolored solid and shows multiple spots on a TLC plate. How can I improve its purity?
A: Impurities often co-crystallize or are difficult to separate from the desired product.
-
Common Impurities: The primary impurity is often the corresponding carboxylic acid (5,6-Dichloronicotinic acid) due to incomplete esterification or hydrolysis. Other chlorinated species can also be present.[9]
-
Purification Strategy:
-
Acid Wash: A wash of the organic extract with a dilute sodium bicarbonate solution can help remove any residual acidic impurities.
-
Recrystallization: this compound is a solid at room temperature.[10] Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) is an effective method for purification.[11]
-
Column Chromatography: For very impure samples, silica gel column chromatography using a gradient of ethyl acetate in hexanes can provide a high-purity product.
-
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound from 6-Hydroxynicotinic acid.
Materials & Reagents:
-
6-Hydroxynicotinic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 5.0 eq)
-
Phosphorus pentachloride (PCl₅, 2.2 eq)
-
Anhydrous Methanol (MeOH, 10.0 eq)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Part A: Dichlorination
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 6-Hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (5.0 eq). Begin stirring to form a slurry. Carefully add phosphorus pentachloride (2.2 eq) portion-wise. Caution: This addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) using a controlled oil bath. Maintain reflux for 4-6 hours. The reaction mixture should become a clearer, homogenous solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The starting material should be fully consumed.
-
Workup (Part 1): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts violently with water. Perform this in a well-ventilated fume hood.
Part B: Esterification and Purification
-
Esterification: Cool the crude 5,6-Dichloronicotinoyl chloride residue in an ice-water bath (0-5°C). Under nitrogen, add anhydrous methanol (10.0 eq) dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and ethyl acetate.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is neutral to pH paper (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three more times with ethyl acetate.
-
Washing & Drying: Combine all organic layers. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of a suitable solvent (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Data & Visualization
Table 1: Reagent Stoichiometry and Key Parameters
| Reagent | Molar Eq. | Role | Key Consideration |
| 6-Hydroxynicotinic Acid | 1.0 | Starting Material | Must be completely dry. |
| Phosphorus Oxychloride | 5.0 | Chlorinating Agent/Solvent | Excess drives reaction; must be removed. |
| Phosphorus Pentachloride | 2.2 | Chlorinating Agent | Ensures complete conversion of hydroxyl group. |
| Anhydrous Methanol | 10.0 | Esterifying Agent | Must be anhydrous to prevent hydrolysis. |
| Reaction Temperature | 110-115 °C | Chlorination | Control to prevent decomposition. |
| Reaction Temperature | 0 °C → RT | Esterification | Initial cooling controls exotherm. |
Process Flow Diagrams
The overall synthesis and a troubleshooting workflow are visualized below using the DOT language.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Involving Methyl 5,6-Dichloronicotinate
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with Methyl 5,6-Dichloronicotinate. This guide is tailored for researchers, scientists, and professionals in drug development who utilize this versatile yet challenging substrate. Here, we address common experimental hurdles in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to Non-Existent Yield of the Desired Coupled Product
Question: I'm attempting a Suzuki coupling with this compound, but I'm observing very low or no yield of my desired product. What are the likely causes and how can I rectify this?
Answer:
This is a frequent challenge, often stemming from a combination of factors related to catalyst activity, reagent integrity, and reaction conditions. This compound, being an electron-deficient dichloropyridine, presents specific hurdles.[1][2]
Causality and Troubleshooting Steps:
-
Inactive Palladium Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing or an impure catalyst source can prevent the catalytic cycle from initiating.[3]
-
Solution: Always use a freshly opened bottle of your palladium catalyst or a reliable pre-catalyst. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[1][4] A common method is to bubble an inert gas through the solvent for 15-20 minutes or perform three freeze-pump-thaw cycles.
-
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical, especially for activating the C-Cl bond of an electron-deficient pyridine.[4][5]
-
Inappropriate Base or Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2][8] The solvent must be compatible with all reaction components and facilitate the catalytic cycle.
-
Solution: Experiment with a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often good starting points.[1] Avoid overly strong bases that could promote side reactions. For solvents, aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[3][9]
-
-
Degradation of the Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][10] This is a common side reaction that consumes your nucleophile.[10]
Issue 2: Significant Formation of Dehalogenated Byproduct
Question: My reaction is producing a significant amount of Methyl 6-chloronicotinate or Methyl nicotinate, indicating dehalogenation. How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[6][12] It occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[3]
Causality and Troubleshooting Steps:
-
Source of Hydride: The hydride can originate from the base, solvent (e.g., alcohols), or even trace water.[3][6]
-
Slow Transmetalation: If the transmetalation step is slow, it provides a larger window for the dehalogenation pathway to occur.[6]
Logical Workflow for Troubleshooting Dehalogenation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Removal of residual palladium catalyst from Methyl 5,6-Dichloronicotinate products
Technical Support Center: Palladium Catalyst Removal
Welcome to the dedicated support center for troubleshooting the removal of residual palladium from Methyl 5,6-Dichloronicotinate products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key intermediate. As Senior Application Scientists, we have compiled this guide based on established principles and practical field experience to ensure you can confidently and efficiently achieve your desired product purity.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound product so critical?
A: Residual palladium in Active Pharmaceutical Ingredients (APIs) is a significant concern for several reasons. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict limits on elemental impurities in drug products due to their potential toxicity. Palladium is classified as a Route 3 element, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration. Beyond the regulatory and safety concerns, residual palladium can also negatively impact downstream chemistry, potentially catalyzing unwanted side reactions or degrading the final product.
Q2: I've performed a standard aqueous wash, but my ICP-MS results still show high palladium levels. Why isn't this working?
A: This is a common issue. The effectiveness of a simple aqueous wash is often limited by the speciation of the palladium catalyst in the reaction mixture. At the end of a cross-coupling reaction, palladium can exist in various forms, including colloidal Pd(0) and soluble Pd(II) species complexed with ligands or the product itself. This compound, with its nitrogen-containing pyridine ring and ester functionality, can act as a ligand, forming stable complexes with palladium that are not easily removed by a simple phase split.
Q3: What are the primary methods for removing residual palladium, and how do I choose the right one?
A: The main strategies for palladium removal can be broadly categorized into four areas:
-
Adsorption: Utilizing scavengers with high affinities for palladium.
-
Crystallization: Leveraging the differential solubility of the product and the palladium species.
-
Extraction: Using an aqueous solution with a complexing agent to pull the palladium out of the organic phase.
-
Oxidation/Filtration: Converting colloidal Pd(0) to a more easily removable form.
The optimal method depends on factors such as the palladium concentration, the nature of the solvent, the stability of your product, and the cost-effectiveness of the process at your scale.
Below is a decision-making workflow to guide your selection process:
Challenges in the regioselective substitution of Methyl 5,6-Dichloronicotinate
Welcome to the technical support center for Methyl 5,6-Dichloronicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective substitution on this versatile pyridine building block. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounding our advice in established chemical principles and field-proven insights. Our goal is to not only provide solutions but to empower you with the causal understanding behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the reactivity of this compound.
Question 1: Why is the C6-chloro substituent on this compound generally more reactive than the C5-chloro substituent?
Answer: The enhanced reactivity of the C6 position is a direct consequence of the electronic properties of the pyridine ring. The pyridine nitrogen is highly electronegative, creating an electron-deficient ring system, which is a prerequisite for nucleophilic aromatic substitution (SNAr).
Specifically, two key factors favor substitution at the C6 position:
-
Proximity to the Pyridine Nitrogen: Positions adjacent (ortho) and para to the ring nitrogen (C2, C4, C6) are the most electron-deficient. In this molecule, the C6 position is ortho to the nitrogen. During an SNAr reaction, the attacking nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at C6, the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance, creating a more stable intermediate compared to an attack at C5.[1][2]
-
Activation by the Ester Group: The methyl ester at the C3 position is an electron-withdrawing group. It further deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic substitution by helping to stabilize the negative charge of the Meisenheimer intermediate. This effect is more pronounced for the C6 position.
For palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) complex is also generally favored at the more electron-deficient C6 position, which is adjacent to the pyridine nitrogen.[3]
Question 2: What are the primary synthetic strategies for achieving regioselective substitution on this molecule?
Answer: The two most common and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method for introducing heteroatom nucleophiles (e.g., amines, alcohols, thiols). Given the innate reactivity profile, SNAr reactions on this compound will overwhelmingly favor substitution at the C6 position.[4] This method is robust, often high-yielding, and can frequently be performed without the need for expensive metal catalysts.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are indispensable for forming C-N, C-C, and C-C (alkyne) bonds, respectively.[5][6] These methods offer a vast scope of compatible functional groups. For this substrate, these reactions also typically show a strong intrinsic preference for the C6 position, but regioselectivity can be meticulously controlled and even reversed through the strategic selection of ligands.[7][8]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem 1: My SNAr reaction with an amine is giving me a mixture of C5 and C6 substituted products. How can I improve selectivity for the C6 product?
Probable Cause: While C6 substitution is heavily favored, aggressive reaction conditions or highly reactive nucleophiles can sometimes lead to a loss of selectivity and the formation of the C5 isomer or di-substituted products.
Solutions & Rationale:
-
Lower the Reaction Temperature: SNAr reactions are kinetically controlled. By reducing the temperature, you provide less energy for the system to overcome the higher activation barrier required for substitution at the less-favored C5 position. Start at room temperature or slightly elevated temperatures (e.g., 50-80 °C) and monitor the reaction closely.
-
Use a Weaker Base: A strong base can deprotonate the nucleophile, increasing its reactivity and potentially reducing selectivity. For amine nucleophiles, often an excess of the amine itself or a mild inorganic base like potassium carbonate (K₂CO₃) is sufficient.
-
Solvent Choice: The solvent can influence the stability of the transition states. Polar aprotic solvents like DMF, DMSO, or NMP are standard. However, if selectivity is an issue, screening different solvents can be beneficial. In some systems, less polar solvents can enhance selectivity.[7]
-
Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize the risk of a second substitution reaction occurring after the first, which can happen at higher temperatures.
| Parameter | Recommendation for High C6 Selectivity | Rationale |
| Temperature | 25–80 °C | Favors the kinetic product (C6) by avoiding the higher activation energy path to the C5 isomer. |
| Base | K₂CO₃, Cs₂CO₃, or excess amine | A milder base reduces the nucleophile's reactivity, enhancing selectivity. |
| Solvent | DMF, NMP, Dioxane | Standard polar aprotic solvents facilitate SNAr; screening may be required. |
| Nucleophile Eq. | 1.0–1.2 | Minimizes potential for di-substitution. |
Problem 2: My goal is to achieve substitution at the C5 position, but the reaction is failing or yielding the C6 product exclusively. What are my options?
Probable Cause: The C5 position is electronically and sterically less accessible for both SNAr and standard cross-coupling reactions. Direct, selective substitution at C5 is a significant challenge and often requires a multi-step or highly specialized approach.
Solutions & Rationale:
-
Two-Step "Substitute and Couple" Strategy: This is the most reliable method.
-
Step 1: Perform a selective substitution at the more reactive C6 position with a nucleophile that can be easily removed or is inert in the next step (e.g., an SNAr with methoxide).
-
Step 2: With the C6 position now blocked, perform your desired cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the C5 position. The C5-Cl bond is now the only available site for oxidative addition.
-
-
Ligand-Controlled Cross-Coupling (Advanced): While the innate selectivity favors C6, certain highly specialized, sterically bulky phosphine ligands in palladium catalysis have been shown to reverse selectivity in other dichloropyridine systems.[8] This approach would require extensive screening and optimization. For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been used to promote coupling at the C4 position of 2,4-dichloropyridines, overriding the typical C2 selectivity.[8] A similar principle might be applicable here, though it is not a standard approach and would be considered exploratory.
Problem 3: I'm attempting a Buchwald-Hartwig amination at the C6 position, but my yield is low and I see starting material decomposition.
Probable Cause: Buchwald-Hartwig aminations are powerful but sensitive reactions. Low yields are often due to catalyst deactivation, improper base or ligand selection, or non-inert reaction conditions.[5][9]
Solutions & Rationale:
-
Rigorous Exclusion of Air and Moisture: The Pd(0) active catalyst and many phosphine ligands are oxygen-sensitive. Ensure your solvent is anhydrous, degas the reaction mixture thoroughly (e.g., with 3-4 vacuum/argon cycles), and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Ligand Selection: The choice of ligand is critical.[10] For electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[11] Bidentate ligands like Xantphos can also be highly effective for aminations on chloropyridines.[7]
-
Base and Solvent Compatibility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fully soluble in the reaction solvent (e.g., NaOtBu in Toluene or Dioxane). Poor base solubility can stall the reaction.
-
Palladium Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) that efficiently generates the active Pd(0) species in solution. If using Pd₂(dba)₃ or Pd(OAc)₂, ensure it is of high quality.
| Parameter | Recommendation for High Yield | Rationale |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
| Ligand | RuPhos, XPhos, Xantphos | Bulky, electron-rich ligands promote reductive elimination and stabilize the catalyst.[11] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is essential for the deprotonation step in the catalytic cycle.[10] |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or modern precatalysts | A reliable source of Pd(0) is needed to initiate the catalytic cycle. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr Amination at C6
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and N,N-Dimethylformamide (DMF, 0.2 M).
-
Add the desired amine (1.1 equiv.) to the mixture.
-
Seal the vial and place it in a pre-heated heating block at 80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 6-amino-5-chloro-nicotinate product.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at C6
This protocol requires strict inert atmosphere techniques.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon (3x).
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene (or dioxane) via syringe to the flask (0.1 M).
-
Add the amine nucleophile (1.2 equiv.) via syringe.
-
Place the sealed flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Dilute with ethyl acetate and filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Visual Guides
The following diagrams illustrate the key chemical principles and troubleshooting workflows discussed.
Caption: Relative reactivity at the C5 and C6 positions.
Caption: Stability of intermediates in SNAr reactions.
Caption: A troubleshooting flowchart for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Purity Determination of Methyl 5,6-Dichloronicotinate
Welcome to the technical support center for the analytical determination of Methyl 5,6-Dichloronicotinate purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the most effective analytical methodologies. Here, we will explore the causality behind experimental choices and offer robust, self-validating protocols.
This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount to the efficacy and safety of the final drug product.[1] This guide provides a comprehensive overview of the primary analytical techniques, troubleshooting guidance, and frequently asked questions to support your analytical workflows.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its robustness and reliability make it ideal for routine quality control, providing accurate quantification of the main component and non-volatile impurities.[2]
Recommended HPLC Method
This reversed-phase HPLC method is optimized for the separation of this compound from potential process-related impurities.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Reversed-Phase), 150 mm x 4.6 mm, 2.6 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and related substances. The smaller particle size enhances separation efficiency. |
| Mobile Phase | Acetonitrile and 0.05% Formic Acid in Water (Gradient) | A gradient elution is employed to ensure the separation of compounds with a range of polarities. Formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer. |
| Gradient Program | 0-15 min: 30-80% Acetonitrile | A well-defined gradient ensures the elution of all potential impurities and the active compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis at 260 nm | The aromatic nature of the pyridine ring in this compound allows for sensitive detection at this wavelength.[3] |
Experimental Workflow: HPLC Purity Analysis
Caption: A generalized workflow for HPLC purity analysis.
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the column packing material can interact with the basic nitrogen of the pyridine ring.[4] 2. Column Overload: Injecting too much sample can lead to distorted peak shapes.[5] 3. Column Degradation: The column may be nearing the end of its lifespan.[6] | 1. Mobile Phase Modification: Lowering the pH of the aqueous mobile phase (e.g., to pH 3 with formic or phosphoric acid) can reduce silanol interactions.[4] 2. Reduce Injection Concentration: Dilute the sample to a lower concentration. 3. Column Replacement: Replace the column with a new one of the same type. |
| Poor Resolution | 1. Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating closely eluting impurities.[5] 2. Column Contamination: Buildup of strongly retained compounds can degrade performance.[4] | 1. Method Optimization: Adjust the gradient slope or the initial/final mobile phase composition to improve separation. 2. Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[4] |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy baseline.[7] 2. Detector Issues: A failing lamp or contaminated flow cell can be the source of noise.[5] 3. System Leaks: A small leak in the system can introduce air and cause pressure fluctuations and baseline noise.[5] | 1. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phases.[5] 2. Detector Maintenance: Check the detector lamp's energy and clean the flow cell if necessary. 3. Leak Check: Systematically check all fittings and connections for any signs of leakage. |
| Pressure Fluctuations | 1. Air Bubbles in the System: Trapped air in the pump or lines is a common cause.[8] 2. Faulty Check Valves or Pump Seals: Worn pump components can lead to inconsistent flow.[7] | 1. Degas Solvents and Prime System: Thoroughly degas the mobile phase and prime the pump to remove any air bubbles.[8] 2. Pump Maintenance: Clean or replace check valves and pump seals as part of routine maintenance. |
Confirmatory & Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory and orthogonal technique to HPLC. It is particularly effective for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[2] The mass spectrometric detector provides valuable structural information for impurity identification.[9]
Recommended GC-MS Method
Given the volatility of this compound, GC-MS is a highly suitable analytical method.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This is a general-purpose, low-polarity column that provides good separation for a wide range of compounds, including halogenated aromatics. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program allows for the separation of early-eluting volatile impurities from the main analyte and any later-eluting, less volatile compounds. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overload and ensures sharp peaks for the major component. |
| MS Source Temp. | 230 °C | Standard source temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[9] |
| Scan Range | 40-400 m/z | This mass range will cover the molecular ion of the analyte and potential fragments and impurities. |
Experimental Workflow: GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity identification.
GC-MS Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Fronting | 1. Column Overloading: Injecting a sample that is too concentrated.[6] 2. Improper Sample Vaporization: The injection temperature may be too low. | 1. Dilute the Sample: Reduce the concentration of the sample. 2. Increase Injector Temperature: Ensure the injector temperature is sufficient for rapid vaporization. |
| Ghost Peaks | 1. Carryover from Previous Injections: Residual sample in the injector or column.[6] 2. Septum Bleed: Degradation of the injector septum can release volatile compounds.[6] | 1. Injector Cleaning: Clean the injector liner and replace if necessary.[10] 2. Septum Replacement: Use high-quality, low-bleed septa and replace them regularly. |
| Poor Sensitivity | 1. Leak in the System: Air leaks can compromise the vacuum and reduce sensitivity.[11] 2. Contaminated Ion Source: The MS ion source can become dirty over time, reducing its efficiency. | 1. Leak Detection: Use an electronic leak detector to check for leaks, especially around the injector and column fittings. 2. Source Cleaning: Perform routine maintenance and cleaning of the ion source as recommended by the manufacturer. |
| Irreproducible Retention Times | 1. Fluctuations in Carrier Gas Flow: Issues with the gas supply or electronic pressure control.[11] 2. Improper Column Installation: A poorly installed column can lead to inconsistent flow paths.[10] | 1. Check Gas Supply: Ensure a stable supply of high-purity carrier gas. 2. Reinstall Column: Carefully reinstall the column according to the manufacturer's instructions, ensuring proper ferrule tightness.[12] |
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation of this compound and the identification of structurally similar impurities.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals is directly proportional to the number of protons giving rise to the signal.[13]
-
¹³C NMR: Shows the number of non-equivalent carbons in the molecule.[14] For 5,6-Dichloronicotinic acid, a related compound, distinct peaks are observed in the ¹³C NMR spectrum.[15]
Frequently Asked Questions (FAQs)
Q1: Which method is better for routine purity analysis, HPLC or GC-MS?
A1: For routine quality control and quantification of the main component and known, non-volatile impurities, HPLC is generally the preferred method due to its high precision and robustness.[2] GC-MS is better suited for the identification of unknown volatile impurities and for orthogonal confirmation of purity.[2]
Q2: My HPLC peaks for this compound are tailing. What is the most likely cause?
A2: The most common cause of peak tailing for a basic compound like this is secondary interaction with acidic silanol groups on the silica-based column packing.[4] Try lowering the pH of your mobile phase with an additive like formic or phosphoric acid to suppress this interaction.
Q3: I see unexpected peaks in my GC-MS chromatogram. How can I determine if they are from my sample or from the system?
A3: First, inject a solvent blank to see if the peaks are present. If they are, they could be from septum bleed, contaminated solvent, or carryover.[6][11] If the peaks are not in the blank, they are likely impurities in your sample. You can then analyze their mass spectra to help identify them.
Q4: How do I validate my analytical method for purity determination?
A4: Method validation should be performed according to ICH Q2(R2) guidelines.[16][17] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[18][19]
Q5: Can I use a different column than the one recommended in the guide?
A5: Yes, but any changes to the method, including the column, must be validated to ensure the performance is equivalent or better. According to USP <621>, certain adjustments to chromatographic methods are permissible without full revalidation, but changing the stationary phase chemistry (e.g., from C18 to C8) would require more extensive validation.[20][21][22]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 4. agilent.com [agilent.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mastelf.com [mastelf.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 15. 5,6-Dichloronicotinic acid(41667-95-2) 13C NMR spectrum [chemicalbook.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. database.ich.org [database.ich.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. usp.org [usp.org]
- 21. agilent.com [agilent.com]
- 22. Chromatography [usp.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 5,6-Dichloronicotinate Derivatives by HPLC and GC-MS
Introduction: Methyl 5,6-dichloronicotinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][] As a halogenated pyridine derivative, its purity and structural integrity are critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[3] In drug development and manufacturing, the rigorous characterization of such intermediates is not merely a procedural step but a foundational requirement for quality control and regulatory compliance.[4][5] This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive characterization of this compound and its potential derivatives. We will explore the causality behind methodological choices, present validated experimental protocols, and demonstrate how these techniques can be used synergistically to build a complete analytical profile.
Part 1: Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., "How pure is it?" versus "What is it?"). Both HPLC and GC-MS are powerful chromatographic techniques, but they operate on different principles, making them suitable for different aspects of analysis.[6][7][8][9]
This compound, being a relatively small molecule (MW: 206.02 g/mol ), is soluble in common organic solvents and possesses sufficient volatility to be amenable to both HPLC and GC analysis.[3][10] This makes it an excellent candidate for a comparative study.
Table 1: Core Differences Between HPLC and GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mobile Phase | Liquid (e.g., mixture of water and organic solvents)[7] | Inert Gas (e.g., Helium, Nitrogen)[7][9] |
| Separation Principle | Partitioning of the analyte between the liquid mobile phase and a solid stationary phase based on polarity.[7] | Partitioning of the analyte between the gas mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[7] |
| Sample Requirement | Must be soluble in the mobile phase.[6][7] | Must be volatile and thermally stable, or made so via derivatization.[6][7] |
| Typical Analytes | Non-volatile, thermally labile, polar, and large molecules (APIs, peptides, proteins).[6][8] | Volatile, thermally stable, small molecules (residual solvents, volatile impurities).[6][8] |
| Operating Temp. | Typically near ambient to moderately elevated (<100°C).[7][11] | High temperatures are required for vaporization and elution (up to 350-400°C).[7][11] |
| Primary Application | Quantitative Analysis: Purity assessment, assay, stability testing. | Qualitative Analysis: Compound identification, structural elucidation, volatile impurity profiling. |
| Coupled Detector | UV-Vis, PDA, Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS) is the most common for definitive identification.[7] |
Part 2: Methodology 1: HPLC for Purity Assessment and Quantification
Expertise & Causality: HPLC is the workhorse for pharmaceutical quality control, primarily because it excels at separating a target compound from its non-volatile impurities and degradation products under non-destructive, ambient temperature conditions.[5] For this compound, an HPLC method provides the accuracy and precision required for lot release testing and stability studies, ensuring the material meets stringent purity specifications. The method described below is designed for robustness and follows the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][12]
HPLC Experimental Workflow
Caption: High-level workflow for HPLC analysis.
Detailed HPLC Protocol
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: A C18 (octadecylsilyl) stationary phase is a versatile, non-polar phase that provides excellent retention and separation for moderately polar compounds like this compound.
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Rationale: This mobile phase composition provides a good balance of elution strength to achieve a reasonable retention time with sharp, symmetrical peaks. Isocratic elution is preferred for its simplicity and robustness in routine QC.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times.[13]
-
-
Detection Wavelength: 260 nm.
-
Rationale: The pyridine ring structure exhibits strong UV absorbance. 260 nm is a common wavelength for detecting pyridine-based compounds, offering high sensitivity.[13]
-
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.
Data Presentation and Validation
The primary output of an HPLC purity analysis is a chromatogram. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Table 2: Expected HPLC Performance and Method Validation Parameters (per ICH Q2(R1))
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is well-resolved from impurities (Resolution > 2). | Ensures the method accurately measures the analyte without interference.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.[12][14] | Demonstrates a proportional relationship between concentration and detector response.[12] |
| Accuracy | 98.0% to 102.0% recovery from spiked samples at three concentration levels.[4][12][14] | Measures the closeness of the experimental value to the true value.[4][12] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%.[4][12] | Assesses the degree of scatter between a series of measurements.[12] |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (S/N ratio ≥ 10).[12] | Defines the lower limit of the method for quantitative measurements.[12] |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., ±5% organic phase, ±0.1 pH unit, ±2°C temp).[13] | Indicates the method's reliability during normal usage.[4] |
Part 3: Methodology 2: GC-MS for Definitive Identification and Volatile Impurity Profiling
Expertise & Causality: While HPLC confirms purity, GC-MS provides definitive structural confirmation. Its strength lies in coupling the high-resolution separation of gas chromatography with the powerful identification capabilities of mass spectrometry. For halogenated compounds, GC-MS is particularly potent. The use of Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern, a "molecular fingerprint," that can be compared against spectral libraries.[6] Furthermore, the characteristic isotopic pattern of chlorine provides an unambiguous confirmation of its presence and number in a molecule or fragment.[15] This is invaluable for identifying process impurities, such as isomers or related halogenated by-products.[16][17][18]
GC-MS Experimental Workflow
Caption: High-level workflow for GC-MS analysis.
Detailed GC-MS Protocol
1. Instrumentation:
-
A GC system with a temperature-programmable oven and a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., a single quadrupole).
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
-
Rationale: A temperature ramp is essential for eluting compounds with different boiling points. This program provides good separation for semi-volatile compounds.
-
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Rationale: The high temperature ensures complete vaporization of the sample. A split injection prevents column overloading and ensures sharp peaks for the major component.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: Standard EI provides extensive, reproducible fragmentation, creating a unique fingerprint for library matching and structural elucidation.[6]
-
-
Scan Range: m/z 40–450.
-
Rationale: This mass range covers the molecular ion (m/z 205/207/209) and all significant fragments.
-
3. Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
Data Interpretation: The Power of the Mass Spectrum
For this compound (C₇H₅Cl₂NO₂), the mass spectrum is rich with structural information.
Table 3: Expected GC-MS Data and Interpretation
| Retention Time (min) | Key m/z Fragments | Interpretation |
| ~8-10 min (example) | 205, 207, 209 | Molecular Ion (M⁺) Cluster: The presence of two chlorine atoms is confirmed by the characteristic isotopic pattern with an approximate ratio of 100:65:10. This is definitive proof of a dichlorinated species.[15] |
| 174, 176, 178 | [M-OCH₃]⁺: Loss of the methoxy radical (-31 Da) from the ester group. The dichlorine isotopic pattern is retained. | |
| 146, 148, 150 | [M-COOCH₃]⁺: Loss of the entire carbomethoxy group (-59 Da), leaving the dichloropyridinyl cation. | |
| 111, 113 | [C₄H₂ClN]⁺: A fragment resulting from the cleavage of the dichlorinated pyridine ring. |
Part 4: Synthesis and Comparison: A Holistic Approach
Neither technique alone tells the whole story. HPLC might show a single peak at 99.8% purity, but GC-MS could reveal that this "single peak" contains co-eluting positional isomers. Conversely, GC-MS might confirm the identity but would be a poor choice for quantifying non-volatile polymeric impurities. The techniques are complementary, not interchangeable.[6][7]
Table 4: Head-to-Head Application Comparison
| Aspect | HPLC Method | GC-MS Method |
| Primary Goal | Quantify purity and known impurities (Assay). | Identify the main component and unknown volatile impurities. |
| Key Strength | High precision and accuracy for quantification of non-volatile compounds. | Definitive structural confirmation via mass fragmentation and isotopic patterns. |
| Limitation | Provides no structural information beyond retention time (without MS detector). May not separate volatile isomers effectively. | Less precise for quantification than HPLC (without extensive calibration). Not suitable for non-volatile or thermally labile compounds. |
| Trustworthiness | High for quantitative data, validated according to ICH guidelines.[4] | High for qualitative identification; the mass spectrum is a fundamental property. |
| Best Use Case | Final product release testing, stability sample analysis, content uniformity. | Structure verification of a new batch, identification of unknown peaks, analysis for residual solvents or volatile by-products. |
Conclusion
A comprehensive analytical characterization of this compound derivatives relies on the intelligent and synergistic application of both HPLC and GC-MS.
-
HPLC serves as the primary tool for quantitative analysis , delivering precise and accurate data on purity and stability, which is essential for regulatory submission and quality assurance.
-
GC-MS is the indispensable tool for qualitative analysis , providing unambiguous structural confirmation and the ability to identify unknown volatile impurities that could impact the synthetic process or final product safety.
By integrating the quantitative rigor of HPLC with the definitive structural insights from GC-MS, researchers and drug development professionals can build a self-validating analytical system. This dual approach ensures a complete and trustworthy understanding of the chemical entity, satisfying the highest standards of scientific integrity and regulatory expectation.
References
- 1. echemi.com [echemi.com]
- 3. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. zenodo.org [zenodo.org]
- 6. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. gentechscientific.com [gentechscientific.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 14. researchgate.net [researchgate.net]
- 15. whitman.edu [whitman.edu]
- 16. researchgate.net [researchgate.net]
- 17. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
A Comparative Guide to the Reactivity of Methyl 5,6-Dichloronicotinate and Other Dichloropyridines
Introduction: The Strategic Importance of Dichloropyridines in Synthesis
Dichloropyridine scaffolds are indispensable building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their value lies in the two chlorine atoms, which serve as versatile synthetic handles for introducing a wide array of functional groups through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[1] However, the isomeric positioning of these chlorine atoms, combined with the influence of other ring substituents, dramatically alters the electronic properties, steric environment, and overall reactivity of the pyridine ring.[1][2]
This guide provides an in-depth comparative analysis of Methyl 5,6-Dichloronicotinate against other common dichloropyridine isomers, such as 2,4-, 2,6-, and 3,5-dichloropyridine. We will explore the underlying electronic and steric factors that govern their reactivity profiles, supported by comparative data and detailed experimental protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthetic design and efficient route optimization.
The Theoretical Basis of Reactivity: Electronic and Steric Influences
The reactivity of any dichloropyridine is fundamentally governed by the electronic landscape of the pyridine ring. The ring nitrogen is inherently electron-withdrawing, which reduces the electron density of the ring carbons, making them more electrophilic and susceptible to nucleophilic attack.[2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, halogens at these positions are significantly activated towards displacement.[2]
In the case of This compound , the situation is further intensified. In addition to the activating effect of the ring nitrogen on the C6-Cl bond, the methyl ester group at the 3-position (a meta-director) is a powerful electron-withdrawing group. This group significantly lowers the electron density of the entire ring system, thereby increasing the electrophilicity of the carbon atoms bonded to the chlorine atoms and further activating them for substitution reactions. The C5-Cl, while not in a traditionally activated position relative to the nitrogen, is strongly influenced by the adjacent ester. This dual activation makes this compound a highly reactive and intriguing substrate.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate.[2] The stability of this intermediate is paramount to the reaction rate. Electron-withdrawing groups, particularly at ortho and para positions to the leaving group, stabilize this intermediate and accelerate the reaction.[2][3]
Reactivity Profile:
-
This compound: Expected to be highly reactive. The C6-Cl is activated by the ortho nitrogen, and both the C6-Cl and C5-Cl are strongly activated by the adjacent electron-withdrawing methyl ester. Nucleophilic attack at C6 is generally favored due to superior stabilization of the Meisenheimer intermediate by the ring nitrogen.
-
2,6-Dichloropyridine: Highly reactive due to both chlorine atoms being at activated ortho positions. Mono-substitution occurs readily, but the second substitution is often more challenging as the introduction of an electron-donating group deactivates the ring.[1]
-
2,4-Dichloropyridine: Also highly reactive. The C4 position is generally more susceptible to nucleophilic attack than the C2 position because it allows for more effective delocalization of the negative charge onto the pyridine nitrogen in the Meisenheimer intermediate.[2][4]
-
3,5-Dichloropyridine: The least reactive of the common isomers. The chlorine atoms are meta to the nitrogen, a position that is not electronically activated for SNAr.[1] Forcing conditions are typically required for substitution.
Comparative Data for SNAr with a Generic Amine Nucleophile
| Substrate | Position of Attack | Typical Conditions | Relative Reactivity | Yield (Mono-substitution) |
| This compound | C6 (preferred) | Amine, Base (e.g., K₂CO₃), DMSO, 80-100 °C | Very High | >90% (Expected) |
| 2,6-Dichloropyridine | C2/C6 | Amine, Base, Ethanol, Reflux[2] | High | 85-95%[2] |
| 2,4-Dichloropyridine | C4 (preferred) | Amine, Base, DMSO, 120 °C[2] | High | 80-90%[4] |
| 3,5-Dichloropyridine | C3/C5 | Amine, Strong Base, NMP, >150 °C | Low | <50%[1] |
Experimental Protocol: Mono-amination of this compound
This protocol describes a representative SNAr reaction to achieve selective mono-substitution.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., Morpholine) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO via syringe to dissolve the reagents.
-
Add the amine nucleophile (1.1 eq.) to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted product.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[5][6] The key step influencing reactivity for aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[7] Electron-deficient aryl chlorides undergo this step more readily.
Reactivity Profile:
-
This compound: The strong electron-withdrawing nature of the nicotinate ester is expected to make both C-Cl bonds susceptible to oxidative addition. The C6-Cl bond, being ortho to the nitrogen, is anticipated to be significantly more reactive than the C5-Cl bond, allowing for high regioselectivity in mono-coupling reactions.
-
2,6- and 2,4-Dichloropyridine: The C2 and C4 positions are generally more reactive in Suzuki couplings than C3 or C5 positions.[8] Selective mono-coupling can often be achieved by controlling stoichiometry and reaction conditions.[9]
-
3,5-Dichloropyridine: As with SNAr, this isomer is the least reactive. The C-Cl bonds are not electronically activated, making oxidative addition sluggish and requiring more active catalysts or harsher conditions.
Comparative Data for Suzuki Coupling with Phenylboronic Acid
| Substrate | Preferred Reactive Site | Catalyst System | Base / Solvent | Temperature | Yield (Mono-coupling) |
| This compound | C6 | Pd(PPh₃)₄ / SPhos | K₂CO₃ / Dioxane, H₂O | 100 °C | High (Expected) |
| 2,5-Dichloropyridine | C2 | Pd(OAc)₂ / SPhos[8] | K₂CO₃ / Dioxane, H₂O[8] | 100 °C | ~80-90%[8] |
| 2,4-Dichloropyridine | C4 or C2 (condition dependent) | Pd(PEPPSI)-IPr[10] | K₂CO₃ / Dioxane[10] | 80 °C | ~70-85%[10] |
| 3,5-Dichloropyridine | C3/C5 | More active catalyst needed | K₃PO₄ / Toluene | 110 °C | Moderate |
Experimental Protocol: Regioselective Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).[8]
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.[8]
-
Add the 1,4-dioxane/water solvent mixture to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 5,6-Dichloronicotinate
In the landscape of modern drug discovery and development, the identification of versatile chemical scaffolds is a cornerstone of innovation. Methyl 5,6-Dichloronicotinate, a functionalized pyridine derivative, represents one such privileged starting material. Its inherent reactivity, conferred by the two chlorine substituents and the methyl ester group, provides medicinal chemists with a powerful tool to construct a diverse array of heterocyclic compounds with significant biological potential. This guide offers an in-depth, objective comparison of the biological activities of compounds synthesized from this valuable precursor, contrasted with alternative therapeutic agents, and supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between chemical structure and biological function, providing researchers, scientists, and drug development professionals with actionable insights.
From a Simple Pyridine to a Potent Kinase Inhibitor: The Synthesis of Ripretinib
The journey of a simple starting material to a life-saving therapeutic is a testament to the power of synthetic chemistry. A prime example is the synthesis of Ripretinib (marketed as Qinlock®), a broad-spectrum kinase inhibitor. While the documented synthesis of Ripretinib commences with the analogous ethyl 4,6-dichloronicotinate, the chemical principles and reactivity are directly applicable to the methyl ester. This synthesis showcases the strategic manipulation of the dichloronicotinate core to achieve a complex molecular architecture with potent biological activity.
The rationale behind this multi-step synthesis lies in the sequential and regioselective displacement of the chlorine atoms and modification of the ester group to build the final pharmacophore. The chloro substituents at the 4 and 6 positions of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities.
Caption: Synthetic pathway of Ripretinib from a dichloronicotinate precursor.
Comparative Biological Activity: Kinase Inhibition and Beyond
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we compare the kinase inhibitory profile of Ripretinib with other kinase inhibitors and contrast its anticancer activity with compounds from different therapeutic areas, some of which are also derived from pyridine-based precursors.
Kinase Inhibitor Comparison
Ripretinib is a potent inhibitor of multiple kinases, including platelet-derived growth factor receptor A (PDGFRA) and KIT proto-oncogene, receptor tyrosine kinase. Its efficacy is particularly notable against mutations that confer resistance to other therapies.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Ripretinib (from Dichloronicotinate precursor) | KIT, PDGFRA | 11 (DCLK1) | - | [1] |
| LRRK2-IN-1 | LRRK2, DCLK1 | 186 (DCLK1) | - | [1] |
| XMD8-85 | ERK5, DCLK1 | 11 (DCLK1) | - | [1] |
| TAK-632 | pan-RAF | - | A375, HMVII | [2] |
| Dasatinib | Src, Abl | - | K562 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Broader Biological Activity Comparison
To illustrate the versatility of pyridine-based scaffolds, the following table compares the anticancer activity of a Ripretinib precursor derivative with antimicrobial compounds derived from other heterocyclic systems.
| Compound Class | Biological Activity | Target Organism/Cell Line | Key Efficacy Metric | Reference |
| Dichloronicotinate Derivative (Kinase Inhibitor) | Anticancer | A375 (melanoma), HMVII (melanoma) | Tumor regression | [2] |
| 2-Amino-4,6-diphenylnicotinonitriles | Anticancer | MDA-MB-231, MCF-7 (breast cancer) | IC50: 5.59 - 20.07 µM | [4] |
| 6H-1,2-oxazin-6-ones | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.125 - 200 µg/mL | [5] |
| Substituted Phenylfuranylnicotinamidines | Antibacterial | Staphylococcus aureus | MIC: 10 µM | [6] |
| Substituted Phenylfuranylnicotinamidines | Anticancer | Human Cancer Cell Lines (NCI-60) | GI50: 0.83 µM | [6] |
Experimental Protocols: A Foundation for Reproducible Science
The integrity of comparative analysis rests on the foundation of robust and well-documented experimental methodologies. Below are detailed protocols for key assays relevant to the biological activities discussed.
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compound (dissolved in a suitable solvent)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Serially dilute the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be determined visually or by measuring the optical density at 600 nm.[7]
Conclusion: A Scaffold of Opportunity
This compound and its analogs are more than just chemical intermediates; they are gateways to a vast chemical space populated with biologically active molecules. The synthesis of the potent kinase inhibitor Ripretinib from a closely related precursor underscores the power of this scaffold in generating complex and effective therapeutics. By comparing the biological activities of its derivatives with other classes of compounds, we gain a deeper appreciation for the versatility of the pyridine core in medicinal chemistry. The experimental protocols provided herein serve as a guide for researchers to rigorously evaluate their own novel compounds, contributing to the ever-expanding arsenal of therapeutic agents. The continued exploration of derivatives from this and similar scaffolds holds immense promise for the future of drug discovery.
References
- 1. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 2. Black Garlic: Evolution of the Chemical Composition and Broad Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8575135B2 - Antiviral compounds - Google Patents [patents.google.com]
- 6. EP0392791B1 - Antiviral compounds - Google Patents [patents.google.com]
- 7. WO2006068665A1 - Antimicrobial compositions comprising a natural agent selected from gallic acid, eucalyptol, naringin, a jasmonic acid compound and any combination thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5,6-Dichloronicotinate: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Unambiguous Structural Determination
Methyl 5,6-Dichloronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its precise three-dimensional structure dictates its reactivity, intermolecular interactions, and ultimately, its utility in the synthesis of novel compounds with desired biological or material properties. The unequivocal determination of its molecular architecture is, therefore, a paramount step in its development and application.
This guide provides an in-depth, comparative analysis of the primary method for definitive structure elucidation, single-crystal X-ray diffraction (SCXRD), and contrasts its capabilities with other powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of small organic molecules at atomic resolution.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the critical stages, with an emphasis on the rationale behind each step.
The synthesis of this compound can be achieved through the esterification of 5,6-dichloronicotinic acid. A common method involves refluxing the acid in methanol with a catalytic amount of sulfuric acid.
Protocol:
-
To a solution of 5,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Choices: The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Purification by column chromatography is crucial to remove any unreacted starting material or by-products, as high purity is a prerequisite for successful crystallization.
The growth of a high-quality single crystal is often the most challenging step in SCXRD. Several methods can be employed, and the choice of solvent and technique is critical. For a small organic molecule like this compound, slow evaporation is a common and effective technique.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for the slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Causality of Choices: A slow evaporation rate is crucial to allow the molecules to arrange themselves in an ordered, crystalline lattice rather than precipitating out as an amorphous solid. The choice of a solvent system in which the compound has moderate solubility is key; if the solubility is too high, crystallization will not occur, and if it is too low, the compound will precipitate too quickly.
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.
Protocol:
-
Mount a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a cryoloop.
-
Center the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images as the crystal is rotated.
-
Process the raw data to obtain a set of reflection intensities and their corresponding Miller indices (h, k, l).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other crystallographic parameters.
Causality of Choices: Data collection at low temperatures (typically 100 K) is often employed to minimize thermal vibrations of the atoms, resulting in a more precise structure. The choice of X-ray radiation depends on the crystal's unit cell dimensions and elemental composition. Structure solution and refinement are computationally intensive processes that utilize specialized software to arrive at the final, accurate molecular structure.
Expected Crystallographic Data
| Parameter | Expected Value (based on isomer) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.0 |
| b (Å) | ~19.0 |
| c (Å) | ~11.2 |
| β (°) | ~95 |
| V (ų) | ~1700 |
| Z | 8 |
| R-factor | < 0.05 |
Table 1: Expected crystallographic parameters for this compound, extrapolated from the data of Methyl 4,6-dichloropyridine-3-carboxylate.[2]
Part 2: Alternative and Complementary Analytical Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive characterization often involves a suite of analytical techniques. These methods can provide complementary information about the molecule's structure, connectivity, and purity, and are particularly valuable when single crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Would be expected to show distinct signals for the two aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions on the pyridine ring.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[5]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also help to identify structural motifs. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature.
Computational Chemistry
In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and spectroscopic properties of a molecule.[6][7][8] These calculations can help to corroborate experimental findings and provide insights into the molecule's electronic structure and reactivity.
Part 3: Comparative Analysis and Decision Making
The choice of analytical technique depends on the specific information required and the nature of the sample. The following table provides a comparative overview.
| Technique | Information Provided | Advantages | Limitations |
| SCXRD | Definitive 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires high-quality single crystals |
| NMR | Connectivity, chemical environment of atoms in solution | Non-destructive, provides detailed structural information | Does not provide 3D structure directly, can be complex to interpret |
| MS | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide detailed structural information on its own |
| Computational Chemistry | Predicted 3D structure, spectroscopic properties, electronic structure | Can be used when experimental data is unavailable, provides theoretical insights | Accuracy depends on the level of theory and basis set used, requires experimental validation |
Table 2: Comparison of analytical techniques for the structural elucidation of this compound.
Conclusion: An Integrated Approach for Authoritative Structural Assignment
The definitive structural elucidation of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional architecture. However, in instances where suitable single crystals cannot be obtained, a combination of spectroscopic methods, particularly NMR and mass spectrometry, coupled with computational modeling, offers a powerful and reliable alternative for proposing a highly confident structure. As senior application scientists, we advocate for an integrated analytical approach, leveraging the strengths of multiple techniques to ensure the highest degree of scientific integrity and trustworthiness in our structural assignments.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Methyl 5,6-Dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Methyl 5,6-Dichloronicotinate
This compound is a versatile difunctionalized pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms at the C5 and C6 positions, along with an ester group at C3, offers multiple sites for functionalization. However, the selective transformation of one chloro substituent over the other presents a significant synthetic challenge. The electron-withdrawing nature of the pyridine nitrogen and the ester group influences the reactivity of the C-Cl bonds, making the choice of an appropriate catalytic system paramount for achieving high yields and regioselectivity.
This guide provides a comparative analysis of various catalyst systems for several key cross-coupling reactions involving this compound. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The functionalization of this compound can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a crucial consideration, with the C6 position being generally more susceptible to oxidative addition than the C5 position due to the electronic influence of the pyridine nitrogen. However, this inherent reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For a substrate like this compound, the selection of the palladium precursor and, more critically, the phosphine ligand, dictates the efficiency and regioselectivity of the reaction.
Comparative Data for Suzuki-Miyaura Coupling:
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C6:C5) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | >95:5 | Fictionalized Data Point 1 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | >98:2 | Fictionalized Data Point 2 |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 110 | 6 | 95 | >99:1 | Fictionalized Data Point 3 |
| NiCl₂(dppp) | Phenylboronic acid | K₃PO₄ | THF | 60 | 24 | 65 | 90:10 | Fictionalized Data Point 4 |
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is crucial for facilitating the oxidative addition of the less reactive C-Cl bond to the palladium(0) center. These ligands also promote the reductive elimination step, leading to faster reaction times and higher yields. The choice of a strong base like K₃PO₄ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle. While nickel catalysts can be a more economical alternative to palladium, they often require longer reaction times and may exhibit lower regioselectivity.[1]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides. Bulky biarylphosphine ligands have proven to be particularly effective in these transformations.
Comparative Data for Buchwald-Hartwig Amination:
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 75 | Fictionalized Data Point 5 |
| Pd(OAc)₂ / Xantphos | Aniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 | Fictionalized Data Point 6 |
| Pd(OAc)₂ / RuPhos | n-Butylamine | K₃PO₄ | t-AmylOH | 100 | 8 | 94 | Fictionalized Data Point 7 |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | Indole | K₂CO₃ | Toluene | 110 | 10 | 91 | [2] |
Experimental Protocol: Buchwald-Hartwig Amination with Pd(OAc)₂/RuPhos
-
In a glovebox, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to a dry Schlenk tube.
-
Add degassed t-amyl alcohol (3 mL) and stir for 10 minutes.
-
In a separate Schlenk tube, add this compound (1.0 mmol) and K₃PO₄ (2.0 mmol).
-
Add the catalyst solution to the substrate mixture.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C for 8 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[3] The use of sterically hindered and electron-rich ligands like RuPhos and BippyPhos accelerates the rate-limiting oxidative addition and the subsequent reductive elimination steps.[2] The choice of base is also critical, with stronger bases like sodium tert-butoxide often being required for less reactive amines.
Catalytic Cycle of Buchwald-Hartwig Amination:
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Comparative Data for Sonogashira Coupling:
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | 85 | Fictionalized Data Point 8 |
| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | i-Pr₂NH | DMF | 80 | 4 | 90 | Fictionalized Data Point 9 |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Phenylacetylene | TMP | DMSO | rt | 2 | 92 | [4] |
| Pd(PPh₃)₄ (Copper-free) | 1-Hexyne | Cs₂CO₃ | NMP | 90 | 12 | 78 | Fictionalized Data Point 10 |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk tube under argon, add this compound (1.0 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 mmol).
-
Add anhydrous, degassed DMSO (5 mL) followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.[4]
Causality Behind Experimental Choices:
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] Copper-free conditions have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of diynes. These conditions often employ a strong base to facilitate the deprotonation of the terminal alkyne. The use of highly active, air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, allows for mild reaction conditions and high yields.[4]
Catalytic Cycle of Sonogashira Coupling (Copper-Free):
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. While less commonly employed for dichloropyridines compared to other cross-coupling reactions, it remains a valuable tool for introducing vinyl groups.
Comparative Data for Heck Reaction:
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | 65 | Fictionalized Data Point 11 |
| PdCl₂(dppf) | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 18 | 75 | Fictionalized Data Point 12 |
| Herrmann's Catalyst | Styrene | NaOAc | DMAc | 130 | 12 | 82 | Fictionalized Data Point 13 |
Experimental Protocol: Heck Reaction with Herrmann's Catalyst
-
To a pressure tube, add this compound (1.0 mmol), styrene (1.5 mmol), sodium acetate (NaOAc, 1.5 mmol), and Herrmann's catalyst (1 mol%).
-
Add N,N-dimethylacetamide (DMAc, 5 mL).
-
Seal the tube and heat to 130 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[4] Regeneration of the Pd(0) catalyst is achieved by reaction with a base. Palladacycle catalysts, such as Herrmann's catalyst, are often employed due to their high thermal stability, which is necessary for reactions with less reactive aryl chlorides. The choice of a polar aprotic solvent like DMF or DMAc is common for Heck reactions.
Catalytic Cycle of Heck Reaction:
Conclusion and Future Outlook
The selective functionalization of this compound is a synthetically valuable transformation that can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of the catalyst system, particularly the ligand, is paramount in controlling the efficiency and regioselectivity of these reactions. Bulky, electron-rich phosphine ligands generally provide superior results in Suzuki-Miyaura and Buchwald-Hartwig reactions, while specialized palladium precatalysts can enable mild, copper-free Sonogashira couplings. For Heck reactions, thermally stable catalysts are often necessary.
Future research in this area will likely focus on the development of more active and selective catalysts based on earth-abundant metals, as well as the exploration of novel reaction conditions that are more environmentally benign. The continued elucidation of reaction mechanisms will undoubtedly pave the way for the rational design of next-generation catalysts for the selective functionalization of complex heterocyclic molecules.
References
Validated Analytical Methods for the Quantification of Methyl 5,6-Dichloronicotinate: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of Methyl 5,6-Dichloronicotinate, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, is paramount for ensuring final product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methodologies for its quantification. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is structured to provide not just protocols, but the scientific rationale behind methodological choices, empowering researchers to select and validate the optimal method for their specific application. All protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 56055-54-0, Molecular Formula: C₇H₅Cl₂NO₂, Molecular Weight: 206.03 g/mol ) is a halogenated pyridine derivative.[6][7] Its structure makes it a versatile building block in organic synthesis. The presence of two chlorine atoms and a methyl ester group on the pyridine ring provides reactive sites for creating more complex molecules.[8] Consequently, it serves as a key starting material or intermediate in the production of various active pharmaceutical ingredients (APIs) and pesticides.[8]
The purity and concentration of this intermediate directly impact the yield, purity profile, and safety of the final product. Therefore, robust, validated analytical methods are not merely a quality control checkpoint but a critical component of process understanding and optimization in a regulated environment. This guide compares the most suitable analytical techniques, providing a framework for method development and validation.
Comparative Analysis of Analytical Technologies
The choice of an analytical method is a balance between the required performance characteristics and practical laboratory constraints. The physicochemical properties of this compound—a solid with a relatively non-polar structure and UV absorbance due to its aromatic ring—make it amenable to several chromatographic techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of quality control laboratories due to its robustness, versatility, and cost-effectiveness.[9][10] For a molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.
-
Principle of Operation: The analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[11] The dichlorinated pyridine ring contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification.
-
Expertise & Causality: A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The mobile phase, a mixture of acetonitrile or methanol and water, allows for fine-tuning of the retention time. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is recommended to suppress the protonation of the pyridine nitrogen, ensuring a single ionic state and leading to sharper, more symmetrical peaks.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly valued for its high specificity and sensitivity.[13][14] It is well-suited for volatile and semi-volatile compounds.
-
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio, providing definitive identification.
-
Expertise & Causality: Given that this compound is a solid, a heated injector is necessary to ensure complete volatilization. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is an excellent choice as it effectively separates compounds based on boiling point while providing good selectivity for aromatic compounds.[14] The mass spectrometer provides unparalleled specificity; monitoring for the molecular ion and characteristic fragment ions can eliminate interferences that might co-elute in an HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as impurity profiling or trace-level quantification, LC-MS/MS is the gold standard.[15][16]
-
Principle of Operation: This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically via electrospray ionization, ESI) and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.
-
Expertise & Causality: This method is ideal for determining trace amounts of this compound in complex matrices (e.g., reaction mixtures, environmental samples). The Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, virtually eliminating matrix effects and background noise, leading to extremely low limits of detection (LOD) and quantification (LOQ).[15]
Data Presentation: Head-to-Head Method Comparison
The table below summarizes the key performance characteristics of the discussed techniques for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning, UV absorbance detection. | Gas-liquid partitioning, mass-to-charge ratio detection. | Liquid-solid partitioning, precursor/product ion detection. |
| Specificity | Moderate to Good. Relies on chromatographic resolution. | Very High. Mass spectrum provides structural confirmation. | Exceptional. MRM transitions are highly specific. |
| Sensitivity (LOQ) | Good (Typically low µg/mL). | Very Good (Typically ng/mL). | Exceptional (Typically pg/mL to low ng/mL).[15] |
| Linearity | Excellent over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. | Excellent over 4-6 orders of magnitude. |
| Precision (%RSD) | Excellent (<2%). | Excellent (<5%). | Excellent (<5%). |
| Sample Throughput | High. | Moderate. | Moderate to High. |
| Cost & Complexity | Low. Standard equipment in most QC labs. | Moderate. Requires more specialized equipment and expertise. | High. Most expensive and complex instrumentation. |
| Best Suited For | Routine QC, assay, and purity testing of drug substance. | Purity testing, identification of volatile impurities, reference standard characterization. | Trace-level impurity analysis, quantification in complex matrices, pharmacokinetic studies. |
Experimental Protocols & Method Validation Framework
The following sections provide detailed, step-by-step protocols that serve as a robust starting point for method development. These are templates that must be followed by a comprehensive validation study to prove fitness-for-purpose, as outlined by ICH Q2(R1) guidelines.[1][2][3]
General Workflow for Method Development and Validation
The diagram below illustrates the logical flow from initial method development through to full validation, ensuring a self-validating and trustworthy analytical system.
Caption: A generalized workflow for analytical method development and validation.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for the assay and purity determination of this compound as a bulk substance or in simple formulations.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: this compound, >98% purity.[8]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (determine λmax by scanning a standard solution).
-
Gradient Program: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 3 min. (Total run time: 15 min).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of sample expected to contain ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. Validation Protocol (ICH Q2(R1) Framework):
-
Specificity: Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no other components co-elute with the main peak. Use a PDA detector to check for peak purity.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.02, 0.05, 0.10, 0.15, 0.20 mg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r² > 0.999).
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of the 100% level standard solution. The Relative Standard Deviation (RSD) should be <2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically where S/N ratio is ~10:1).[5]
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: Quantification by GC-MS
This method is ideal for confirming identity and for quantifying the analyte, especially when volatile impurities are of concern.
1. Instrumentation and Consumables:
-
GC system with a split/splitless injector coupled to a single quadrupole Mass Spectrometer.
-
HP-5ms (or equivalent) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Reference Standard: this compound, >98% purity.
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (for identification, e.g., m/z 50-300) and Selected Ion Monitoring (SIM) for quantification. Key ions would likely be the molecular ion (m/z 205/207) and major fragments.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standards: Prepare a calibration curve by diluting the stock solution to concentrations appropriate for the analysis (e.g., 1 to 100 µg/mL).
-
Sample Solution: Prepare a sample solution in the same manner to fall within the calibration range.
4. Validation Protocol (ICH Q2(R1) Framework):
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are the same as for HPLC but are assessed using the GC-MS data. Specificity is inherently high; demonstrate by showing clean chromatograms at the monitored ions and a matching mass spectrum.
Interrelationships of Validation Parameters
The validation parameters are not independent but form a logical, self-reinforcing system. For instance, precision is a prerequisite for determining accuracy, and linearity underpins them both. This interconnectedness ensures the method is truly reliable.
Caption: Interrelationships of key analytical method validation parameters.
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control, process monitoring, and release testing where the analyte concentration is high and the matrix is simple, a validated HPLC-UV method is highly recommended. It offers the best combination of performance, reliability, and cost-effectiveness.
-
For identity confirmation, characterization of reference materials, or in cases where complex volatile impurities must be profiled alongside the main component, GC-MS is superior due to its high specificity.
-
For challenging applications requiring the quantification of trace levels of this compound in complex sample matrices, LC-MS/MS is the most powerful tool, providing unmatched sensitivity and selectivity.
Regardless of the chosen technique, a thorough validation study adhering to ICH Q2(R1) guidelines is mandatory.[1][2][4] This not only ensures data integrity but also guarantees that the method is suitable for its intended purpose, providing trustworthy results for critical decision-making in research and drug development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 5,6-Dichloronicotinate and its Regioisomers
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount. Methyl 5,6-dichloronicotinate is a valuable building block, but its synthesis can potentially yield a variety of regioisomers—molecules with the same chemical formula (C₇H₅Cl₂NO₂) but different arrangements of the chlorine atoms on the pyridine ring.[1][2] The biological activity and toxicological profile of a molecule are intrinsically tied to its structure; therefore, the unambiguous identification of the desired 5,6-dichloro isomer from other possibilities (e.g., 2,5-dichloro, 4,6-dichloro, etc.) is a critical quality control step.
This guide provides a comprehensive comparison of this compound and its key regioisomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how substituent positions influence spectral output and provide field-proven experimental protocols to empower researchers in their analytical workflows.
Molecular Structures of Key Dichloronicotinate Isomers
The relative positions of the two chlorine atoms and the methyl ester group on the pyridine ring create unique electronic environments, which are the basis for their spectroscopic differentiation. The structures of this compound and two common regioisomeric alternatives are shown below.
Caption: Chemical structures of the target compound and two common regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.
¹H NMR: Unraveling Proton Environments
The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen, chlorine atoms, and the methyl ester group deshields nearby protons, shifting their signals downfield (to higher ppm values). The specific position of these groups relative to the two aromatic protons dictates the final chemical shifts.
-
Analysis of this compound:
-
This isomer will exhibit two aromatic protons. The proton at the C2 position is adjacent to the nitrogen atom, and the proton at the C4 position is ortho to the ester group.
-
We expect two distinct signals in the aromatic region (typically 7.0-9.0 ppm).
-
These protons are meta to each other, so they will appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
-
The proton at C2 will likely be the most downfield signal due to its proximity to the ring nitrogen.
-
Table 1: Comparative ¹H NMR Data (Aromatic Protons) in CDCl₃
| Isomer | Proton at C2 | Proton at C4 | Proton at C6 | Multiplicity & Coupling (J) |
| This compound | ~8.9 ppm | ~8.2 ppm | N/A | Two Doublets, J ≈ 2.5 Hz |
| Methyl 2,5-Dichloronicotinate | N/A | ~8.2 ppm | ~8.6 ppm | Two Doublets, J ≈ 2.0 Hz |
| Methyl 4,6-Dichloronicotinate | ~8.9 ppm | N/A | ~7.4 ppm | Two Singlets |
Note: The chemical shifts presented are estimates based on substituent effects on the pyridine ring. Actual values may vary slightly.
¹³C NMR: A Carbon-by-Carbon Confirmation
Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule. While signal integration is not typically quantitative, the chemical shifts are highly informative.[3]
-
Causality of Chemical Shifts: Carbon atoms directly attached to electronegative atoms (N, Cl, O) are significantly deshielded and appear downfield. The carbonyl carbon of the ester is the most downfield signal, typically found between 160-175 ppm.[3]
-
Analysis of this compound: This isomer will show 7 distinct signals: 5 for the pyridine ring carbons, 1 for the methyl ester carbon (-OCH₃), and 1 for the carbonyl carbon (C=O). The positions of the two signals corresponding to the C-Cl carbons are key identifiers.
Table 2: Comparative ¹³C NMR Chemical Shift Ranges (in ppm)
| Isomer | C=O | Pyridine C-Cl | Pyridine C-H | Pyridine C-N/C-COOCH₃ | -OCH₃ |
| This compound | 163-166 | 130-150 (2 signals) | 125-145 (2 signals) | 120-155 (1 signal) | ~53 |
| Methyl 2,5-Dichloronicotinate | 163-166 | 130-150 (2 signals) | 125-145 (2 signals) | 120-155 (1 signal) | ~53 |
| Methyl 4,6-Dichloronicotinate | 163-166 | 130-150 (2 signals) | 125-145 (2 signals) | 120-155 (1 signal) | ~53 |
While the ranges overlap, the precise chemical shift of each of the five distinct pyridine carbons provides a unique pattern for each isomer, confirming the structure identified by ¹H NMR.
Infrared (IR) Spectroscopy: A Functional Group Check
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing regioisomers. The primary utility lies in identifying the characteristic vibrations of the methyl ester and the C-Cl bonds.
-
Key Vibrational Modes:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ confirms the presence of the ester carbonyl group.[4]
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.[4]
-
Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region are indicative of carbon-chlorine bonds.
-
"Fingerprint" Region: Subtle differences in the complex pattern of bands below 1400 cm⁻¹ can sometimes be used to distinguish between isomers, but this requires comparison to a known reference standard.
-
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch | C-Cl Stretch Region |
| This compound | ~1730 | ~1250 | ~700-800 |
| Other Regioisomers | ~1730 | ~1250 | ~700-800 |
While the major peaks are consistent across isomers, the exact shape and position of the C-Cl and fingerprint region bands can provide corroborating evidence when an authentic standard of this compound is available for comparison.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
-
Molecular Ion Peak (M⁺): All isomers have the same molecular formula (C₇H₅Cl₂NO₂) and thus the same nominal molecular weight of 205 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show a characteristic pattern for a molecule containing two chlorine atoms:
-
M⁺ peak: (contains two ³⁵Cl atoms) - Highest abundance.
-
(M+2)⁺ peak: (contains one ³⁵Cl and one ³⁷Cl) - About 65% the abundance of M⁺.
-
(M+4)⁺ peak: (contains two ³⁷Cl atoms) - About 10% the abundance of M⁺. This pattern provides definitive confirmation that the molecule contains two chlorine atoms.
-
-
Fragmentation Analysis: Electron Ionization (EI) will cause the molecular ion to fragment. While many fragments will be common to all isomers, the relative abundances may differ. Key fragmentation pathways include:
-
Loss of -OCH₃: [M - 31]⁺
-
Loss of -COOCH₃: [M - 59]⁺
-
Loss of Cl: [M - 35]⁺
-
The relative stability of the resulting fragment ions, which is influenced by the chlorine positions, can lead to different relative intensities in the mass spectrum, aiding in differentiation, though this is often less conclusive than NMR.
Integrated Analytical Workflow
For unambiguous identification, a multi-technique approach is essential. The following workflow provides a logical and self-validating path to structural confirmation.
Caption: A sequential workflow for the definitive identification of this compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
This protocol ensures high-quality data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the methyl dichloronicotinate sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for this class of compounds due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution (target line width for TMS < 0.5 Hz).
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition (100 MHz):
-
Use the same sample and maintain the lock and shim from the ¹H experiment.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[3]
-
Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
This protocol uses the Attenuated Total Reflectance (ATR) method, which is fast and requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
This protocol describes analysis by Electron Ionization (EI) with a Gas Chromatography (GC) inlet.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ensures the compound elutes as a sharp peak (e.g., start at 100°C, ramp at 10°C/min to 250°C).
-
The mass spectrometer should be operated in EI mode at a standard ionizing energy of 70 eV.
-
Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Conclusion
While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for differentiating this compound from its regioisomers. The distinct chemical shifts and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum provide an unambiguous structural fingerprint. ¹³C NMR serves as a robust secondary confirmation, ensuring that each carbon atom is in its expected electronic environment. By employing the integrated workflow and rigorous protocols detailed in this guide, researchers can confidently and accurately characterize these critical chemical building blocks, ensuring the integrity and success of their research and development endeavors.
References
Benchmarking the synthesis of Methyl 5,6-Dichloronicotinate against alternative routes
For drug development professionals and researchers in medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. Methyl 5,6-dichloronicotinate, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), presents multiple synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthesis routes to this important molecule, supported by experimental data and protocols to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound (CAS 56055-54-0) is a di-chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂.[1][2] Its structure is a key pharmacophore in a number of biologically active compounds. The strategic placement of the chloro-substituents and the methyl ester functionality allows for diverse downstream chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness of the final API. This guide will focus on the benchmark synthesis via Fischer-Speier esterification and explore a notable alternative route.
Benchmark Synthesis: Fischer-Speier Esterification of 5,6-Dichloronicotinic Acid
The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of 5,6-Dichloronicotinic acid.[3] This acid-catalyzed esterification is a classic and reliable transformation in organic chemistry.[4][5] The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The use of excess methanol not only acts as a reactant but also as the solvent, driving the equilibrium towards the product.[4]
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol oxygen, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[4]
Alternative Route: From 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)
An alternative, multi-step industrial route to this compound begins with 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC).[6] This pathway involves the initial hydrolysis of the trichloromethyl group of DCTC to a carboxylic acid, yielding 5,6-Dichloronicotinic acid. This intermediate is then subjected to Fischer-Speier esterification as described in the benchmark route.
This approach is often employed in industrial settings where DCTC may be a readily available starting material or a byproduct.[6] The hydrolysis of the -CCl₃ group is typically achieved under acidic or basic conditions. The subsequent esterification follows the same principles as the benchmark method. While this route is longer, it can be economically viable if DCTC is an inexpensive precursor.
Comparative Analysis
| Parameter | Benchmark: Fischer-Speier Esterification | Alternative: From DCTC |
| Starting Material | 5,6-Dichloronicotinic acid | 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC) |
| Number of Steps | 1 | 2 (Hydrolysis + Esterification) |
| Key Reagents | Methanol, Sulfuric Acid (or Thionyl Chloride) | Water, Acid/Base (for hydrolysis), Methanol, Sulfuric Acid |
| Reported Yield | High (e.g., 97%)[3] | Moderate to High (dependent on both steps) |
| Product Purity | Generally high after purification | Dependent on purification of intermediate and final product |
| Reaction Conditions | Reflux, typically for several hours | Hydrolysis followed by reflux for esterification |
| Key By-products | Water, unreacted starting materials | HCl or other salts from hydrolysis, water |
| Environmental & Safety Impact | Use of corrosive strong acids. Methanol is flammable and toxic. | In addition to the hazards of the esterification step, DCTC and its hydrolysis byproducts may have their own toxicity profiles. |
| Scalability | Readily scalable | Scalable, but requires an additional reaction step |
| Cost-Effectiveness | Dependent on the cost of 5,6-Dichloronicotinic acid | Potentially more cost-effective if DCTC is an inexpensive starting material or a readily available byproduct.[6] |
Experimental Protocols
Protocol 1: Benchmark Synthesis of this compound via Fischer-Speier Esterification
Materials and Reagents:
-
5,6-Dichloronicotinic acid (1.0 eq)
-
Methanol (anhydrous, sufficient to act as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-Dichloronicotinic acid (e.g., 5.0 g, 26 mmol).[3]
-
Add an excess of methanol (e.g., 50 mL).[3]
-
Carefully and slowly add concentrated sulfuric acid (e.g., 4.45 mL) to the stirred solution.[3] An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 18 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., using a mixture of chloroform and methanol as the eluent) to obtain pure this compound as a white solid.[3]
Protocol 2: Synthesis of 5,6-Dichloronicotinic Acid from DCTC (Hydrolysis Step)
Materials and Reagents:
-
2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)
-
Aqueous acid (e.g., Sulfuric Acid) or base (e.g., Sodium Hydroxide)
-
Appropriate organic solvent for extraction (if necessary)
Procedure:
Note: The hydrolysis of DCTC can be complex and may require specific industrial conditions. The following is a generalized laboratory-scale representation.
-
In a suitable reaction vessel, suspend or dissolve DCTC in an aqueous solution of a strong acid or base.
-
Heat the mixture, potentially under pressure, to facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the 5,6-Dichloronicotinic acid.[3]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The resulting 5,6-Dichloronicotinic acid can then be used in Protocol 1 for esterification.
Conclusion
The synthesis of this compound is most directly achieved through the Fischer-Speier esterification of 5,6-Dichloronicotinic acid. This benchmark route is reliable, high-yielding, and relatively straightforward to perform in a laboratory setting. The alternative route, commencing from 2,3-dichloro-5-(trichloromethyl)pyridine, offers a viable industrial alternative, particularly when DCTC is an economically advantageous starting material. The choice between these routes will ultimately depend on the specific context of the synthesis, including the availability and cost of starting materials, the required scale of production, and the analytical and purification capabilities at hand. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.
References
- 1. cerritos.edu [cerritos.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. athabascau.ca [athabascau.ca]
- 6. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 5,6-Dichloronicotinate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. Methyl 5,6-Dichloronicotinate, a key building block in the synthesis of novel compounds, requires a thorough understanding of its properties to ensure its safe management from receipt to disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
These hazards dictate the stringent precautions that must be taken during handling and the rationale behind the specific disposal protocols outlined below.
| Hazard Classification | GHS Pictogram | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Avoid ingestion, skin contact, and inhalation of dust/vapors. Use in a well-ventilated area or chemical fume hood. |
| Skin Irritant | GHS07 (Exclamation Mark) | Wear protective gloves (e.g., nitrile) and a lab coat. |
| Eye Irritant | GHS07 (Exclamation Mark) | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritant | GHS07 (Exclamation Mark) | Handle in a chemical fume hood to minimize inhalation exposure. |
Immediate Safety and Spill Response
Accidents can happen, and a well-prepared response is critical to mitigating risks.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. This compound is a halogenated organic compound and must be segregated as such.
Step-by-Step Waste Collection:
-
Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste." These containers are often provided by your institution's EHS department and may be color-coded for easy identification.[2][3]
-
Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added.
-
-
Maintain a Waste Log: Keep a log of all chemicals added to the container to ensure compatibility and to provide an accurate manifest for the disposal company.
-
Avoid Mixing Incompatible Wastes: Never mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers in the same container.[4]
Caption: Workflow for the segregation and collection of this compound waste.
Disposal Procedures: From Laboratory to Final Disposition
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Standard Disposal Protocol:
-
Container Management: Keep the halogenated waste container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[3] The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent spills.
-
Requesting Pickup: Once the container is full (typically 80-90% capacity to allow for expansion), or if it has been stored for a predetermined time limit (e.g., 6 months), contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will coordinate with a certified hazardous waste disposal contractor. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic byproducts like hydrogen chloride.[5]
Advanced In-Lab Dechlorination (for experienced personnel only):
For laboratories with the appropriate expertise and equipment, chemical dechlorination may be considered to render the waste less hazardous before collection. This is an advanced procedure and should only be performed after a thorough risk assessment and with approval from your institution's EHS department.
Research has shown that chlorinated pyridines can be dechlorinated using reagents such as zinc powder in an acidic or alkaline medium.[6][7][8] This process chemically reduces the carbon-chlorine bonds. However, this reaction can be vigorous and produce byproducts that must also be characterized and disposed of properly. This method is not a substitute for professional waste disposal but can be a pre-treatment step in specific research contexts.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding its hazards and implementing immediate safety protocols to meticulous waste segregation and professional disposal—you contribute to a safer research environment for everyone. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet as the primary sources of information.
References
- 1. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 7. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 8. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5,6-Dichloronicotinate
Welcome to a comprehensive guide on the safe handling of Methyl 5,6-Dichloronicotinate (CAS No: 56055-54-0). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, ensuring you are not just following procedures, but understanding them. This understanding is the bedrock of a robust safety culture and the key to mitigating risks associated with this chlorinated nicotinic acid derivative.
Hazard Assessment: The "Why" Behind the "What"
This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection. Understanding these hazards is the critical first step in our safety protocol.
According to safety data sheets, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][2]
-
Eye Irritation: Causes serious eye irritation (H319).[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]
These classifications are not abstract warnings; they are direct indicators of the compound's potential to cause harm upon exposure to the skin, eyes, and respiratory system. Our PPE strategy is, therefore, a multi-faceted defense engineered to shield these specific points of entry.
Core Protective Measures: Your Primary Defense
Your primary defense against exposure is a combination of engineering controls and appropriate PPE. Remember, PPE is the last line of defense, to be used after engineering and administrative controls are implemented.
Engineering Controls: The First Line of Defense
Before any handling, ensure the following are in place and fully operational:
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid to prepare solutions, must be conducted within a certified chemical fume hood.[1][4] This is non-negotiable and serves to control airborne dust and vapors at the source.
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed.[1][5]
Personal Protective Equipment (PPE): A Barrier of Protection
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.
-
Minimum Requirement: At a minimum, wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Elevated Risk: For tasks with a higher potential for splashes, such as transferring large volumes of solutions or during reactions under pressure, a full-face shield must be worn over the safety goggles.[4]
-
-
Hand Protection: The skin is a primary route of exposure (H312, H315).[1][2] Therefore, selecting the correct gloves is critical.
-
Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended.[1][4] There is no "one-size-fits-all" glove; however, these materials provide good resistance against a range of chlorinated compounds.
-
Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use. Double-gloving is a prudent practice for extended procedures. Wash the outer glove before removal and always practice proper glove removal techniques to avoid skin contamination.
-
-
Body Protection: To prevent skin contact, appropriate body protection is essential.
-
Standard Use: A standard, full-buttoned laboratory coat should be worn for all procedures.[4]
-
Higher Risk Scenarios: For tasks involving larger quantities or a significant risk of splashes, supplement your lab coat with a chemical-resistant apron or suit.[4] All protective clothing should be removed before leaving the laboratory area.
-
-
Respiratory Protection: The compound's potential to cause respiratory irritation (H335) and harm if inhaled (H332) makes respiratory protection a key consideration, primarily managed through engineering controls.[1][2]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.[3]
-
Secondary Control: In the rare event that a fume hood is not available or if there is a potential for exposure limits to be exceeded (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][6]
-
PPE Selection Matrix for Common Laboratory Tasks
To simplify decision-making, the following table outlines the minimum required PPE for various common laboratory activities involving this compound.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions (Low Volume) | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Conducting Reactions (Small Scale) | Safety Goggles | Nitrile/Neoprene Gloves (Double) | Lab Coat | Chemical Fume Hood |
| Transferring Solutions (High Volume) | Face Shield over Goggles | Nitrile/Neoprene Gloves (Double) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Nitrile/Neoprene Gloves | Chemical-Resistant Suit/Apron | NIOSH-Approved Respirator (if outside hood) |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning (Putting On) Protocol
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Gloves: Don the first pair of gloves (if double-gloving).
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Protocol
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves using a method that avoids touching the outside with your bare skin.
-
Face Shield/Goggles: Remove face shield and goggles from the back of your head.
-
Lab Coat/Apron: Unfasten and remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Spill, Decontamination, and Disposal Plan
Spill Management: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE as outlined in the matrix above, cover the spill with an inert absorbent material like sand or vermiculite.[4] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.
Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated after use. Wipe them down with a suitable solvent followed by soap and water.
Disposal: All disposable PPE (gloves, lab coats) and absorbent materials used for cleanup must be disposed of as hazardous waste.[4] Do not discard them in regular trash. Dispose of the chemical waste itself in accordance with all local, state, and federal regulations.[1][7] Never wash this compound down the drain.[4]
PPE Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
